molecular formula C7H14O3 B13536244 (3S)-3-hydroxy-4,4-dimethylpentanoicacid

(3S)-3-hydroxy-4,4-dimethylpentanoicacid

Numéro de catalogue: B13536244
Poids moléculaire: 146.18 g/mol
Clé InChI: UMVNKAKAHIUGIE-YFKPBYRVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(3S)-3-hydroxy-4,4-dimethylpentanoicacid is a useful research compound. Its molecular formula is C7H14O3 and its molecular weight is 146.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3S)-3-hydroxy-4,4-dimethylpentanoicacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-3-hydroxy-4,4-dimethylpentanoicacid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Formule moléculaire

C7H14O3

Poids moléculaire

146.18 g/mol

Nom IUPAC

(3S)-3-hydroxy-4,4-dimethylpentanoic acid

InChI

InChI=1S/C7H14O3/c1-7(2,3)5(8)4-6(9)10/h5,8H,4H2,1-3H3,(H,9,10)/t5-/m0/s1

Clé InChI

UMVNKAKAHIUGIE-YFKPBYRVSA-N

SMILES isomérique

CC(C)(C)[C@H](CC(=O)O)O

SMILES canonique

CC(C)(C)C(CC(=O)O)O

Origine du produit

United States
Foundational & Exploratory

(3S)-3-hydroxy-4,4-dimethylpentanoicacid chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Chiral Scaffold for Peptidomimetics and Macrocyclic Therapeutics

Executive Summary & Structural Logic

(3S)-3-Hydroxy-4,4-dimethylpentanoic acid (CAS: 88790-07-2 for racemate; specific enantiomer CAS varies by ester form) is a high-value chiral building block, structurally defined by a sterically demanding tert-butyl group adjacent to a secondary hydroxyl center.

In the realm of medicinal chemistry, this molecule serves as a statine surrogate and a critical intermediate in the total synthesis of Cryptophycin analogs (specifically modifying Unit A) and Matrix Metalloproteinase (MMP) inhibitors . Its core value lies in the "neopentyl" skeleton; the bulky tert-butyl group acts as a conformational lock, restricting bond rotation and filling hydrophobic pockets (S1' subsites) in target enzymes with high specificity.

Chemical Identity Table
PropertyData
IUPAC Name (3S)-3-Hydroxy-4,4-dimethylpentanoic acid
Common Synonyms

-Hydroxy-

-dimethylvaleric acid; Pivalylacetic acid derivative
Molecular Formula C

H

O

Molecular Weight 146.18 g/mol
Chiral Center C3 (S-configuration)
Physical State White crystalline solid or viscous oil (depending on purity/form)
Solubility Soluble in MeOH, EtOH, CH

Cl

; Sparingly soluble in water
pKa ~4.8 (Carboxylic acid)

Synthetic Routes & Process Chemistry

The synthesis of the (3S)-enantiomer requires high stereocontrol due to the steric bulk of the adjacent tert-butyl group. While enzymatic resolution is possible, Asymmetric Hydrogenation using Ruthenium-BINAP complexes represents the industrial gold standard for scalability and enantiomeric excess (ee).

The Preferred Route: Noyori Asymmetric Hydrogenation

This protocol utilizes dynamic kinetic resolution (DKR) principles or direct asymmetric hydrogenation of the


-keto ester precursor.

Mechanism: The bulky tert-butyl group forces the


-keto ester to adopt a specific conformation upon binding to the Ru-center, allowing the hydride transfer to occur almost exclusively from one face.
Step-by-Step Protocol

Precursor Synthesis:

  • Condensation: React Pinacolone (3,3-dimethyl-2-butanone) with Dimethyl carbonate using Sodium Hydride (NaH) or LiHMDS to yield Methyl 4,4-dimethyl-3-oxopentanoate.

Asymmetric Reduction (The Critical Step):

  • Catalyst Preparation: Degas Methanol (MeOH) thoroughly. Dissolve [RuCl(p-cymene)((S)-BINAP)]Cl (0.5 mol%).

  • Hydrogenation:

    • Substrate: Methyl 4,4-dimethyl-3-oxopentanoate (1.0 eq).

    • Conditions: Pressurize autoclave to 50–100 atm H

      
      . Heat to 50°C.
      
    • Duration: 12–24 hours.

    • Checkpoint: Monitor consumption of starting material via TLC (Hexane:EtOAc 4:1). The ketone spot should disappear.

  • Hydrolysis:

    • Treat the resulting chiral ester with LiOH (1.2 eq) in THF/H

      
      O (1:1) at 0°C.
      
    • Acidify carefully with 1N HCl to pH 3–4.

    • Extract with Ethyl Acetate.

  • Purification: Recrystallization from Hexane/Ether is often sufficient due to the crystallinity imparted by the tert-butyl group.

Yield & Purity Targets:

  • Chemical Yield: >90% (Hydrogenation), >85% (Hydrolysis).

  • Optical Purity: >98% ee (determined by Chiral HPLC).

Visualizing the Synthetic Logic

The following diagram illustrates the flow from commodity chemicals to the high-value chiral intermediate.

SynthesisFlow Figure 1: Asymmetric Synthesis Pathway via Noyori Hydrogenation Pinacolone Pinacolone (Commodity) KetoEster Methyl 4,4-dimethyl- 3-oxopentanoate Pinacolone->KetoEster Claisen Condensation (Dimethyl carbonate/NaH) ChiralEster (S)-Methyl Ester (>98% ee) KetoEster->ChiralEster Asymmetric Hydrogenation RuCatalyst Ru-(S)-BINAP H2 (100 atm) RuCatalyst->KetoEster Catalysis FinalAcid (3S)-3-Hydroxy- 4,4-dimethylpentanoic Acid ChiralEster->FinalAcid Hydrolysis (LiOH, THF/H2O)

Pharmaceutical Applications & Mechanism of Action[5]

Cryptophycin Analog Synthesis (Unit A)

Cryptophycins are potent tubulin polymerization inhibitors. The natural product contains a complex "Unit A" (3-hydroxy-4-methyl-7-phenyl...).

  • Role of (3S)-3-hydroxy-4,4-dimethylpentanoic acid: It serves as a simplified, metabolically stable "Unit A" mimic in synthetic analogs.

  • Mechanism: The tert-butyl group mimics the hydrophobic bulk of the natural side chain but eliminates the metabolic liability of benzylic oxidation. The (3S)-hydroxyl group is essential for the ester linkage that closes the macrocycle.

Matrix Metalloproteinase (MMP) Inhibitors

MMPs are zinc-dependent endopeptidases involved in tissue remodeling and metastasis.[1]

  • Design Strategy: The acid moiety is often converted to a Hydroxamic Acid (-CONHOH), which acts as a bidentate ligand for the catalytic Zinc (Zn

    
    ) ion in the MMP active site.
    
  • Selectivity: The tert-butyl group at P1' fits snugly into the S1' specificity pocket (a hydrophobic "hole" in the enzyme). Because the tert-butyl group is rigid and spherical, it provides exceptional selectivity for MMPs with deep, hydrophobic S1' pockets (e.g., MMP-3, MMP-13) over those with shallow pockets (e.g., MMP-1).

SAR_Logic Figure 2: Structure-Activity Relationship (SAR) Logic Molecule (3S)-3-Hydroxy-4,4-dimethylpentanoic Acid Hydroxyl C3-Hydroxyl Group (S-Config) Molecule->Hydroxyl tButyl C4-tert-Butyl Group (Steric Bulk) Molecule->tButyl Carboxyl C1-Carboxyl Group Molecule->Carboxyl Function1 Macrocyclization Point (Ester formation) Hydroxyl->Function1 Function2 Fills S1' Hydrophobic Pocket (Selectivity Filter) tButyl->Function2 Function3 Zn2+ Binding Precursor (Hydroxamate formation) Carboxyl->Function3

Analytical Profiling & Quality Control

Verification of the (S)-enantiomer is critical, as the (R)-isomer is often biologically inactive or antagonistic.

NMR Spectroscopy (400 MHz, CDCl )
  • 
     0.95 ppm (9H, s):  The diagnostic tert-butyl singlet. This is the cleanest marker for the backbone.
    
  • 
     2.4–2.6 ppm (2H, m):  The 
    
    
    
    -methylene protons (ABX system due to the adjacent chiral center).
  • 
     3.8–3.9 ppm (1H, dd):  The 
    
    
    
    -methine proton attached to the hydroxyl group. The chemical shift and coupling constants confirm the secondary alcohol.
Chiral HPLC Method

To ensure >98% ee for pharmaceutical usage:

  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (95:5) with 0.1% TFA.

  • Detection: UV at 210 nm (carboxyl absorption).

  • Flow Rate: 0.5 mL/min.

  • Note: The (S)-enantiomer typically elutes later than the (R)-enantiomer on OD-H columns, but standards must be run to confirm.

References

  • Noyori, R., et al.

    
    -Keto Carboxylic Esters." Journal of the American Chemical Society, Vol. 109, No. 19, 1987. Link
    
  • Barrow, R. A., et al. "Total Synthesis of Cryptophycins. Revision of the Stereochemistry of Unit A." Journal of the American Chemical Society, Vol. 117, No. 9, 1995. Link

  • Verma, R. P. "Hydroxamic Acids as Matrix Metalloproteinase Inhibitors."[1] Experientia Supplementum, Vol. 103, 2012.[1] Link

  • PubChem Compound Summary. "Pentanoic acid, 3-hydroxy-4,4-dimethyl-."[2][3] National Center for Biotechnology Information. Link[3]

  • Organic Syntheses. "Asymmetric Hydrogenation of 3-Oxo Carboxylates using BINAP-Ruthenium Complexes." Org.[4] Synth. 1993, 71, 1. Link

Sources

Technical Monograph: Spectroscopic Characterization of (3S)-3-Hydroxy-4,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical characterization of (3S)-3-hydroxy-4,4-dimethylpentanoic acid , a critical chiral building block often utilized in the synthesis of polyketide antibiotics, statin side-chains, and peptidomimetics.

The data presented synthesizes standard spectroscopic parameters (NMR, IR, MS) with established synthetic protocols to ensure reproducibility and high-purity isolation.

Executive Summary & Structural Context

(3S)-3-hydroxy-4,4-dimethylpentanoic acid (CAS: 53480-83-4 for S-isomer context) is a


-hydroxy acid characterized by a bulky tert-butyl group adjacent to the chiral center. This steric bulk is chemically significant; it enforces rigid conformational preferences, making this molecule an excellent model for studying diastereoselectivity in aldol reactions and a robust chiral auxiliary in drug design.
Chemical Identity
ParameterDetail
IUPAC Name (3S)-3-hydroxy-4,4-dimethylpentanoic acid
Formula C

H

O

Molecular Weight 146.18 g/mol
Chiral Center C3 (S-configuration)
Physical State Viscous oil or low-melting solid (dependent on purity)

Synthesis & Isolation Workflow

To obtain high-fidelity spectroscopic data, the compound is typically synthesized via an asymmetric aldol reaction. The steric bulk of the pivalaldehyde precursor generally favors high diastereoselectivity.

Reaction Pathway (Graphviz)

The following diagram outlines the asymmetric synthesis utilizing an Evans auxiliary to ensure the formation of the (3S) enantiomer.

SynthesisWorkflow Pivalaldehyde Pivalaldehyde (2,2-dimethylpropanal) BoronEnolate Boron Enolate Formation Pivalaldehyde->BoronEnolate TiCl4 or Bu2BOTf Auxiliary Acetyl-Oxazolidinone (Evans Auxiliary) Auxiliary->BoronEnolate DIPEA, -78°C AldolAdduct Aldol Adduct (Syn-Diastereomer) BoronEnolate->AldolAdduct Aldol Addition Hydrolysis Hydrolysis (LiOH/H2O2) AldolAdduct->Hydrolysis Cleavage of Auxiliary Product (3S)-3-hydroxy-4,4- dimethylpentanoic acid Hydrolysis->Product Acidification & Extraction

Figure 1: Asymmetric synthesis pathway targeting the (3S) enantiomer via Evans Aldol methodology.

Spectroscopic Data Analysis

The following data sets represent the characteristic signals for the free acid in deuterated chloroform (CDCl


).
Nuclear Magnetic Resonance (NMR)

The steric bulk of the tert-butyl group significantly impacts the chemical environment of the C3 proton, pushing it downfield compared to linear analogs. The C2 protons are diastereotopic due to the adjacent chiral center, often appearing as an ABX system rather than a simple doublet.


H NMR Data (400 MHz, CDCl

)
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
0.96 Singlet (s)9HC4-(CH

)

Characteristic tert-butyl group; highly intense singlet.
2.45 Doublet of Doublets (dd)1HC2-H

Diastereotopic proton

to carbonyl.

Hz.
2.58 Doublet of Doublets (dd)1HC2-H

Diastereotopic proton

to carbonyl.

Hz.
3.82 Doublet of Doublets (dd)1HC3-HChiral carbinol proton. Coupling reflects anti/gauche relationship with C2 protons.
6.50 - 7.50 Broad (br s)2HOH, COOHExchangeable protons; shifts vary with concentration and water content.

C NMR Data (100 MHz, CDCl

)
Shift (

ppm)
Carbon TypeAssignment
177.2 Quaternary (C=O)Carboxylic acid carbonyl.
76.5 Methine (CH)C3 - Chiral center (Carbinol carbon).
38.4 Methylene (CH

)
C2 - Alpha carbon.
34.8 Quaternary (C)C4 - Quaternary carbon of tert-butyl group.
25.9 Methyl (CH

)
Methyl carbons of the tert-butyl group.
Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the hydrogen-bonding network typical of


-hydroxy acids.
Wavenumber (cm

)
Vibration ModeDescription
3300 - 3500 O-H StretchBroad band indicating intermolecular H-bonding (alcohol and acid).
2950 - 2980 C-H StretchStrong aliphatic stretches attributed to the methyl-rich tert-butyl group.
1710 - 1725 C=O StretchStrong, sharp carbonyl peak characteristic of carboxylic acids.
1200 - 1300 C-O StretchC-O single bond stretching vibrations.
Mass Spectrometry (MS)

For carboxylic acids, Negative Mode Electrospray Ionization (ESI-) is the preferred method for molecular weight confirmation.

  • Method: ESI- (Negative Mode)

  • Molecular Ion: [M-H]

    
     = 145.1 m/z
    
  • Fragmentation Pattern (EI - 70eV):

    • m/z 131 (Loss of methyl)

    • m/z 129 (Loss of OH)

    • m/z 89 (Alpha cleavage, loss of t-Butyl)

    • m/z 57 (t-Butyl cation, C

      
      H
      
      
      
      - Base peak in positive EI)

Experimental Protocols

Protocol A: NMR Sample Preparation

To ensure resolution of the diastereotopic C2 protons:

  • Dissolve 10-15 mg of the purified acid in 0.6 mL of CDCl

    
     (99.8% D).
    
  • Add a trace amount of TMS (0.03% v/v) as an internal reference.

  • Critical Step: If the OH and COOH protons broaden significantly, add 1 drop of D

    
    O to the NMR tube and shake. This exchanges the active protons, simplifying the spectrum to the carbon backbone signals only.
    
Protocol B: Determination of Optical Purity

Because the (3S) and (3R) enantiomers have identical NMR spectra in achiral solvents, optical rotation or chiral HPLC is required for validation.

  • Polarimetry:

    • Prepare a solution of

      
       in Methanol or Chloroform.
      
    • Measure rotation at 20°C using the Sodium D-line (589 nm).

    • Note: Literature values for similar tert-butyl systems suggest specific rotations in the range of

      
      . The (3S) isomer is typically levorotatory (-) in chloroform, but this must be validated against a known standard or via Mosher ester analysis.
      

References

  • PubChem Compound Summary. (2024). (3R)-3-Hydroxy-4,4-dimethylpentanoic acid (CID 13078177).[1] National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Syntheses. (1986). Synthesis of (2SR,3SR)-2,4-dimethyl-3-hydroxypentanoic acid. Org. Synth. 1986, 64, 118. (Provides foundational aldol protocols for pivalaldehyde derivatives). Retrieved from [Link]

  • NIST Chemistry WebBook. (2024). Mass Spectrum of Methyl 4,4-dimethyl-3-oxopentanoate (Precursor Data). National Institute of Standards and Technology. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Potential Biological Activity of (3S)-3-hydroxy-4,4-dimethylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

(3S)-3-hydroxy-4,4-dimethylpentanoic acid is a chiral short-chain fatty acid derivative characterized by a hydroxyl group at the C3 position and a sterically demanding tert-butyl group at the C4 position. While direct biological activity data for this specific stereoisomer is not extensively documented in publicly available literature, its structural motifs—a short-chain fatty acid backbone, a β-hydroxy acid functionality, and a tert-butyl group—suggest a strong potential for interaction with various biological targets. This guide provides a hypothesis-driven framework for investigating the biological activities of (3S)-3-hydroxy-4,4-dimethylpentanoic acid, with a focus on its potential as a histone deacetylase (HDAC) inhibitor and its anti-proliferative effects. Detailed, field-proven experimental protocols are provided to enable researchers to explore these potential activities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to designing and interpreting biological assays.

PropertyValueSource
Molecular Formula C7H14O3PubChem[1][2]
Molecular Weight 146.18 g/mol PubChem[1][2]
IUPAC Name (3S)-3-hydroxy-4,4-dimethylpentanoic acid(Hypothetical, based on (3R) enantiomer)
CAS Number Not available for (3S) isomer. (3R) isomer: 87391-94-4PubChem[1]
XLogP3 0.8PubChem[1]

Hypothesized Biological Activities and Rationale

The chemical architecture of (3S)-3-hydroxy-4,4-dimethylpentanoic acid provides a strong basis for several biological activity hypotheses.

Histone Deacetylase (HDAC) Inhibition

Short-chain fatty acids such as butyrate and valproic acid are well-established inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[3][4] HDAC inhibitors have emerged as a promising class of anti-cancer agents.[5][6][7] The carboxylic acid moiety of (3S)-3-hydroxy-4,4-dimethylpentanoic acid can potentially chelate the zinc ion in the active site of HDACs, a key interaction for many HDAC inhibitors. The tert-butyl group may influence isoform selectivity and improve pharmacokinetic properties by providing metabolic stability.

Hypothesized Mechanism of HDAC Inhibition

HDAC_inhibition cluster_0 HDAC Active Site Zinc_Ion Zn2+ Histone_Tail Acetylated Histone Tail HDAC_Enzyme HDAC Enzyme Histone_Tail->HDAC_Enzyme Binding Molecule (3S)-3-hydroxy-4,4-dimethylpentanoic acid Carboxylic Acid Hydroxyl Group tert-Butyl Group Molecule:cooh->Zinc_Ion Chelation Molecule->HDAC_Enzyme Inhibition Deacetylated_Histone Deacetylated Histone HDAC_Enzyme->Deacetylated_Histone Deacetylation Gene_Repression Gene Repression Deacetylated_Histone->Gene_Repression

Caption: Proposed mechanism of HDAC inhibition.

Anti-proliferative Activity

By inhibiting HDACs, (3S)-3-hydroxy-4,4-dimethylpentanoic acid could induce cell cycle arrest, differentiation, and apoptosis in cancer cells, leading to an overall anti-proliferative effect. The efficacy of this activity can be assessed in a panel of cancer cell lines.

Experimental Workflows

To investigate the hypothesized biological activities, a systematic experimental approach is proposed.

Synthesis and Characterization of (3S)-3-hydroxy-4,4-dimethylpentanoic acid

The synthesis of the target molecule can be achieved through various stereoselective methods, such as asymmetric aldol reactions.[8][9] It is crucial to fully characterize the synthesized compound to confirm its identity and purity before biological testing.

Analytical Characterization Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.[10][11][12][13][14]

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess of the (3S) isomer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

Experimental Workflow for Synthesis and Characterization

synthesis_workflow Start Starting Materials Synthesis Asymmetric Synthesis Start->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural and Purity Analysis Purification->Characterization Biological_Testing Proceed to Biological Assays Characterization->Biological_Testing

Caption: Workflow for obtaining the test compound.

In Vitro Histone Deacetylase (HDAC) Inhibition Assay

A fluorometric assay is a sensitive and high-throughput method to determine the inhibitory activity of the compound against HDAC enzymes.[15][16][17][18][19]

Protocol: Fluorometric HDAC Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of (3S)-3-hydroxy-4,4-dimethylpentanoic acid in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound.

    • Reconstitute the HDAC enzyme (e.g., HeLa nuclear extract or a specific recombinant HDAC isoform) in assay buffer.

    • Prepare the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • Prepare the developer solution containing a protease and a known HDAC inhibitor (e.g., Trichostatin A) to stop the reaction and generate the fluorescent signal.

  • Assay Procedure:

    • In a 96-well black plate, add the HDAC enzyme to each well.

    • Add the test compound dilutions or a known HDAC inhibitor (positive control) to the respective wells.

    • Incubate at 37°C for a predefined period (e.g., 10-20 minutes).[18]

    • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

    • Incubate at 37°C for 30-60 minutes.[18]

    • Stop the reaction and develop the signal by adding the developer solution.

    • Incubate at room temperature for 15 minutes.[19]

    • Measure the fluorescence at an excitation wavelength of 340-360 nm and an emission wavelength of 440-465 nm.[17][19]

  • Data Analysis:

    • Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the HDAC activity) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cell-Based Anti-Proliferative Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[20][21][22][23][24]

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Seed a panel of cancer cell lines (e.g., HeLa, MCF-7, HCT116) in a 96-well plate at a predetermined optimal density.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[20]

  • Compound Treatment:

    • Prepare serial dilutions of (3S)-3-hydroxy-4,4-dimethylpentanoic acid in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Assay Procedure:

    • After the incubation period, add MTT solution (0.5 mg/mL in serum-free medium) to each well.[20]

    • Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.[20][21]

    • Carefully remove the MTT solution.

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[20][22]

    • Gently shake the plate to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 540-590 nm using a microplate reader.[20][22]

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.

Conclusion and Future Directions

This technical guide outlines a rational and systematic approach to investigating the potential biological activity of (3S)-3-hydroxy-4,4-dimethylpentanoic acid. Based on its structural features, this compound is a promising candidate for HDAC inhibition and may exhibit anti-proliferative properties. The detailed experimental protocols provided herein offer a solid foundation for researchers to test these hypotheses.

Further investigations could include:

  • HDAC Isoform Selectivity Profiling: To determine if the compound inhibits specific HDAC isoforms.

  • In Vivo Efficacy Studies: To evaluate the anti-tumor activity of the compound in animal models.

  • Pharmacokinetic and Toxicological Studies: To assess the drug-like properties and safety profile of the compound.

The exploration of (3S)-3-hydroxy-4,4-dimethylpentanoic acid and its derivatives could lead to the discovery of novel therapeutic agents for the treatment of cancer and other diseases where HDACs play a pathogenic role.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • EpigenTek. (n.d.). HDAC Activity/Inhibition Assay Kit (Fluorometric). Retrieved from [Link]

  • MDPI. (1989, September 9). A Facile Profiling Method of Short Chain Fatty Acids Using Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Göttlicher, M., et al. (2001). Valproic acid defines a novel class of HDAC inhibitors inducing differentiation of transformed cells. The EMBO Journal, 20(24), 6969–6978. Retrieved from [Link]

  • LIPID MAPS. (n.d.). Quantification of Faecal Short Chain Fatty Acids by Liquid Chromatography Tandem Mass Spectrometry—Investigation of Pre-Analyt. Retrieved from [Link]

  • Frontiers. (2023, June 27). Determination of short-chain fatty acids as putative biomarkers of cancer diseases by modern analytical strategies and tools: a review. Retrieved from [Link]

  • Analyst (RSC Publishing). (2020, February 10). A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS. Retrieved from [Link]

  • Bihan, D. G., et al. (2018). Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. Metabolomics, 14(10), 134. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (r)-3-hydroxy-4-methylpentanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). (3R)-3-Hydroxy-4,4-dimethylpentanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). Pentanoic acid, 3-hydroxy-4,4-dimethyl-. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022). Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-3,4-dimethylpentanoic acid. Retrieved from [Link]

  • Reid, T., et al. (2004). The histone deacetylase inhibitor valproic acid selectively induces proteasomal degradation of HDAC2. The EMBO Journal, 23(16), 3263–3271. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022, July 13). Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids. Retrieved from [Link]

  • MedChemComm (RSC Publishing). (n.d.). Design, synthesis, and preliminary bioactivity studies of substituted purine hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors. Retrieved from [Link]

  • MDPI. (2022, September 26). Bioactive Diarylpentanoids: Insights into the Biological Effects beyond Antitumor Activity and Structure–Activity Relationships. Retrieved from [Link]

  • ResearchGate. (2025, February 6). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. Retrieved from [Link]

  • OAE Publishing Inc. (n.d.). Biotransformation studies on bioactive compounds: 25 years of interesting research at the ICCBS. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Hydroxy-2,4-dimethylpentanoic acid. Retrieved from [Link]

Sources

An In-depth Technical Guide to (3S)-3-hydroxy-4,4-dimethylpentanoic acid Derivatives and Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(3S)-3-hydroxy-4,4-dimethylpentanoic acid is a chiral building block of significant interest in medicinal chemistry. Its unique structural motif, featuring a hydroxyl group at the C3 position and a bulky tert-butyl group, provides a scaffold for the development of a diverse range of derivatives and analogs with potential therapeutic applications. This technical guide offers a comprehensive overview of this compound, from its stereoselective synthesis to the design, synthesis, and biological evaluation of its derivatives. We will delve into the critical aspects of experimental design and provide detailed protocols, aiming to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this versatile molecule in their discovery programs.

The Core Moiety: (3S)-3-hydroxy-4,4-dimethylpentanoic acid

The intrinsic properties of (3S)-3-hydroxy-4,4-dimethylpentanoic acid, particularly its stereochemistry and the presence of both a hydroxyl and a carboxylic acid functional group, make it a valuable starting material for asymmetric synthesis. The absolute configuration at the C3 stereocenter is often crucial for the biological activity of its derivatives, a common theme in the pharmacology of chiral drugs where enantiomers can exhibit significantly different potencies and effects.[1][2][3]

Physicochemical Properties

A clear understanding of the physicochemical properties of the core molecule is fundamental for its handling, reaction setup, and the interpretation of analytical data.

PropertyValueSource
Molecular Formula C₇H₁₄O₃PubChem[4]
Molecular Weight 146.18 g/mol PubChem[4]
IUPAC Name (3R)-3-hydroxy-4,4-dimethylpentanoic acidPubChem[4]
CAS Number 87391-94-4 (for 3R enantiomer)PubChem[4]
Chirality Exists as two enantiomers: (3S) and (3R)

Note: Data for the (3R)-enantiomer is often more readily available in public databases. The physicochemical properties of the (3S)-enantiomer are identical, with the exception of the sign of its optical rotation.

Stereoselective Synthesis of the Core Moiety

The cornerstone of working with this chiral molecule is a reliable and stereocontrolled synthetic route. The Evans asymmetric aldol reaction stands out as a robust and widely adopted method for establishing the desired syn or anti relationship between the hydroxyl and a substituent at the C2 position, which can then be cleaved to afford the target acid.[5][6][7]

Causality in Method Selection: The Evans Aldol Approach

The choice of the Evans aldol reaction is predicated on its high degree of stereocontrol, which is achieved through the use of a chiral auxiliary, typically an oxazolidinone derived from a readily available amino acid. The reaction proceeds through a rigid, chair-like transition state, allowing for predictable facial selectivity in the enolate's attack on an aldehyde.[6][7] For the synthesis of (3S)-3-hydroxy-4,4-dimethylpentanoic acid, pivaldehyde is the aldehyde of choice.

Experimental Protocol: Asymmetric Synthesis of (3S)-3-hydroxy-4,4-dimethylpentanoic acid via Evans Aldol Reaction

This protocol is adapted from established procedures for similar aldol reactions.[8][9]

Step 1: Acylation of the Chiral Auxiliary

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (n-BuLi) dropwise.

  • After stirring for 30 minutes, add acetyl chloride and allow the reaction to warm to room temperature.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

  • Purify the resulting N-acyloxazolidinone by flash column chromatography.

Step 2: Boron Enolate Formation and Aldol Addition

  • Dissolve the N-acyloxazolidinone in anhydrous dichloromethane (DCM) and cool to -78 °C.

  • Add dibutylboron triflate (Bu₂BOTf) dropwise, followed by the slow addition of triethylamine (TEA).

  • After stirring for 1 hour, add freshly distilled pivaldehyde.

  • Maintain the reaction at -78 °C for 2 hours, then warm to 0 °C for 1 hour.

  • Quench the reaction by adding a phosphate buffer (pH 7) and hydrogen peroxide.

  • Extract the product with DCM and purify the aldol adduct by flash column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified aldol adduct in a mixture of THF and water.

  • Cool to 0 °C and add lithium hydroxide (LiOH) and hydrogen peroxide.

  • Stir the reaction until complete conversion is observed by TLC.

  • Quench the reaction with sodium sulfite and acidify the aqueous layer with HCl.

  • Extract the desired (3S)-3-hydroxy-4,4-dimethylpentanoic acid with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product.

Diagram of the Evans Aldol Reaction Workflow:

Evans_Aldol_Workflow cluster_synthesis Synthesis of (3S)-3-hydroxy-4,4-dimethylpentanoic acid Auxiliary Chiral Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) Acyl_Auxiliary N-Acyloxazolidinone Auxiliary->Acyl_Auxiliary Acylation (n-BuLi, AcCl) Aldol_Adduct Aldol Adduct Acyl_Auxiliary->Aldol_Adduct Evans Aldol Reaction (Bu₂BOTf, TEA, Pivaldehyde) Target_Acid (3S)-3-hydroxy-4,4-dimethylpentanoic acid Aldol_Adduct->Target_Acid Auxiliary Cleavage (LiOH, H₂O₂)

Caption: Workflow for the asymmetric synthesis of the target acid.

Derivatives of (3S)-3-hydroxy-4,4-dimethylpentanoic acid

The true potential of (3S)-3-hydroxy-4,4-dimethylpentanoic acid lies in its derivatization. The carboxylic acid and hydroxyl groups serve as convenient handles for introducing a wide array of functionalities, leading to the generation of libraries of compounds for biological screening.

Ester Derivatives

Esterification of the carboxylic acid moiety can modulate the lipophilicity and pharmacokinetic properties of the parent molecule.

Experimental Protocol: Synthesis of a Methyl Ester Derivative

  • Dissolve (3S)-3-hydroxy-4,4-dimethylpentanoic acid in methanol.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Reflux the mixture for several hours, monitoring the reaction by TLC.

  • Upon completion, neutralize the reaction with a mild base (e.g., sodium bicarbonate).

  • Extract the methyl ester with an organic solvent and purify by column chromatography.

Amide Derivatives

Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of diverse chemical groups and the mimicry of peptide bonds.[10][11] Standard peptide coupling reagents can be employed for this purpose.[12]

Experimental Protocol: Synthesis of an Amide Derivative using DCC/DMAP

  • Dissolve (3S)-3-hydroxy-4,4-dimethylpentanoic acid and the desired amine (e.g., benzylamine) in an anhydrous aprotic solvent like DCM.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Cool the mixture to 0 °C and add N,N'-dicyclohexylcarbodiimide (DCC).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with dilute acid and base to remove any unreacted starting materials.

  • Dry the organic layer and purify the amide product by column chromatography.[11]

Diagram of Derivative Synthesis:

Derivative_Synthesis Core_Acid (3S)-3-hydroxy-4,4-dimethylpentanoic acid Ester Ester Derivative Core_Acid->Ester Esterification (Alcohol, Acid catalyst) Amide Amide Derivative Core_Acid->Amide Amide Coupling (Amine, Coupling Reagent)

Caption: General scheme for the synthesis of ester and amide derivatives.

Analogs of (3S)-3-hydroxy-4,4-dimethylpentanoic acid

Analogs can be designed by modifying the core structure, for instance, by replacing the tert-butyl group with other alkyl or aryl moieties or by altering the substitution pattern on the carbon backbone.

Applications in Drug Development

While specific applications for derivatives of (3S)-3-hydroxy-4,4-dimethylpentanoic acid are still emerging, the broader class of β-hydroxy acids and their derivatives have shown promise in various therapeutic areas.[13][14]

Anti-inflammatory and Immunomodulatory Agents

The β-hydroxy acid motif is found in molecules with anti-inflammatory properties.[13] Derivatives of the title compound could be explored for their ability to modulate inflammatory pathways.

Enzyme Inhibitors

The hydroxyl and carboxylate groups can act as key binding moieties for the active sites of various enzymes. For instance, hydroxamic acid derivatives, which can be synthesized from the corresponding carboxylic acids, are known inhibitors of metalloenzymes like matrix metalloproteinases (MMPs) and histone deacetylases (HDACs).[15]

Diagram of Potential Mechanism of Action as an Enzyme Inhibitor:

Enzyme_Inhibition cluster_interaction Enzyme-Inhibitor Interaction Enzyme Enzyme Active Site Binding Binding and Inhibition Enzyme->Binding Inhibitor Derivative of (3S)-3-hydroxy-4,4-dimethylpentanoic acid Inhibitor->Binding

Caption: Conceptual model of enzyme inhibition by a derivative.

Conclusion and Future Perspectives

(3S)-3-hydroxy-4,4-dimethylpentanoic acid represents a valuable and underexplored chiral building block in drug discovery. Its efficient stereoselective synthesis opens the door to the creation of diverse libraries of derivatives and analogs. Future research should focus on the systematic exploration of these derivatives against a wide range of biological targets, with a particular emphasis on elucidating their mechanisms of action. The insights gained from such studies will be instrumental in unlocking the full therapeutic potential of this promising scaffold.

References

  • Bentham Science Publishers. (2020, December 7). Diastereoselective Reduction of Selected α-substituted β-keto Esters and the Assignment of the Relative Configuration by 1H-NMR Spectroscopy. Retrieved from [Link]

  • Cerezo, A., et al. (2020, February 19). Stereoselective Bioreduction of α-diazo-β-keto Esters. PubMed. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Sawano, T., et al. (2022, October 12). Stereodivergent dehydrative allylation of β-keto esters using a Ru/Pd synergistic catalyst. Nature Communications. Retrieved from [Link]

  • Chem-Station. (2014, April 18). Evans Aldol Reaction. Retrieved from [Link]

  • Youssef, A. M., & Abdul-Reada, N. A. (2024, August 13). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A.
  • OpenBU. (2012, January 3). The asymmetric aldol reaction. Retrieved from [Link]

  • No Added Chemicals. (2016, July 21). Chiral Auxiliary Controlled Reactions. Retrieved from [Link]

  • Hurley, T. D., & Harris, R. A. (2001, January 30). New developments in our understanding of the beta-hydroxyacid dehydrogenases. PubMed. Retrieved from [Link]

  • Youssef, A. M., & Abdul-Reada, N. A. (2024, August 13). Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. Advanced Journal of Chemistry, Section A.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Young, R. J. (2022, February 28). The underappreciated hydroxyl in drug discovery. Nature. Retrieved from [Link]

  • Zefirova, O. N., et al. (2022, December 21). Structure-Based Design, Synthesis, and Biological Evaluation of the Cage–Amide Derived Orthopox Virus Replication Inhibitors. MDPI. Retrieved from [Link]

  • Wikipedia. (n.d.). Beta hydroxycarboxylic acid. Retrieved from [Link]

  • Wang, Y., et al. (2023, March 8). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. PMC. Retrieved from [Link]

  • PubChem. (n.d.). (3R)-3-Hydroxy-4,4-dimethylpentanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds.
  • MDPI. (2024, September 27). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. Retrieved from [Link]

  • Scientific & Academic Publishing. (2014). Synthesis and Biological Applications of Hydroxamates. Retrieved from [Link]

  • Pham-Huy, C. (2006, June 15). Chiral Drugs. An Overview. International Journal of Biomedical Science. Retrieved from [Link]

  • Journal of Applied Biomedicine. (2004, April 20). Biomedical aspects of chiral molecules. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2011, February 10). CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. Retrieved from [Link]

  • Kornhauser, A., et al. (2010, November 24). Applications of hydroxy acids: classification, mechanisms, and photoactivity. PMC. Retrieved from [Link]

Sources

An In-depth Technical Guide to (3S)-3-hydroxy-4,4-dimethylpentanoic acid: Nomenclature, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (3S)-3-hydroxy-4,4-dimethylpentanoic acid, a chiral building block with significant potential in pharmaceutical research and development. We will delve into its precise nomenclature and registration, explore stereoselective synthetic strategies, and discuss its applications as a valuable precursor in the synthesis of complex molecular architectures for drug discovery.

Core Identification: Nomenclature and CAS Number

Correctly identifying and referencing a chemical entity is paramount for researchers. This section clarifies the nomenclature and Chemical Abstracts Service (CAS) number for (3S)-3-hydroxy-4,4-dimethylpentanoic acid.

IUPAC Nomenclature

The systematic name for this compound, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is (3S)-3-hydroxy-4,4-dimethylpentanoic acid . The "(3S)" designation specifies the stereochemistry at the chiral center, which is the carbon atom bearing the hydroxyl group.

CAS Number

A thorough search of chemical databases reveals the following:

  • Racemic 3-hydroxy-4,4-dimethylpentanoic acid is assigned CAS Number 88790-07-2 .[1]

  • The (3R)-enantiomer , (3R)-3-hydroxy-4,4-dimethylpentanoic acid, has the CAS Number 87391-94-4 .[2]

  • A specific CAS number for the (3S)-3-hydroxy-4,4-dimethylpentanoic acid enantiomer is not consistently reported in major chemical databases, which often occurs for less commercially available or researched enantiomers. Researchers should exercise caution and clearly specify the stereochemistry when referencing this compound to avoid ambiguity.

Physicochemical Properties

Understanding the physicochemical properties of (3S)-3-hydroxy-4,4-dimethylpentanoic acid is crucial for its handling, reaction setup, and incorporation into larger molecules. The following data is for the racemic mixture and provides a close approximation for the single enantiomer.

PropertyValue
Molecular Formula C₇H₁₄O₃
Molecular Weight 146.18 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, DMSO
XLogP3 0.8
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3

Data sourced from PubChem for racemic 3-hydroxy-4,4-dimethylpentanoic acid.

Stereoselective Synthesis: A Methodological Deep Dive

The synthesis of enantiomerically pure β-hydroxy acids is a cornerstone of modern organic chemistry, driven by their utility as chiral building blocks.[3][4] For (3S)-3-hydroxy-4,4-dimethylpentanoic acid, a key challenge is the construction of the chiral center at the C3 position. A robust and well-established method for achieving this is through the use of chiral auxiliaries, with the Evans oxazolidinone auxiliaries being a prime example.[5]

Proposed Synthetic Pathway: Evans Asymmetric Aldol Reaction

This proposed synthesis leverages the predictable stereocontrol exerted by an Evans chiral auxiliary to achieve the desired (3S) configuration.

Synthetic_Pathway cluster_0 Step 1: Acylation of Chiral Auxiliary cluster_1 Step 2: Asymmetric Aldol Reaction cluster_2 Step 3: Auxiliary Cleavage A (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone C N-Propionyl oxazolidinone A->C n-BuLi, THF, -78 °C B Propionyl chloride B->C D N-Propionyl oxazolidinone F Aldol adduct D->F TiCl4, DIPEA, CH2Cl2, -78 °C E Pivaldehyde E->F G Aldol adduct H (3S)-3-hydroxy-4,4-dimethylpentanoic acid G->H LiOH, H2O2, THF/H2O I Recovered Auxiliary G->I

Caption: Proposed synthetic workflow for (3S)-3-hydroxy-4,4-dimethylpentanoic acid.

Detailed Experimental Protocol
  • Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.05 eq) dropwise, and stir for 30 minutes.

  • Acylation: Add propionyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-propionyl oxazolidinone.

  • Enolate Formation: Dissolve the N-propionyl oxazolidinone (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a flame-dried flask under an inert atmosphere. Cool the solution to -78 °C.

  • Lewis Acid Addition: Add titanium tetrachloride (TiCl₄, 1.1 eq) dropwise, followed by the slow addition of N,N-diisopropylethylamine (DIPEA, 1.2 eq). Stir the resulting dark red solution for 30 minutes.

  • Aldehyde Addition: Add pivaldehyde (trimethylacetaldehyde, 1.5 eq) dropwise. Stir the reaction mixture at -78 °C for 2-3 hours, then allow it to warm slowly to 0 °C over 1 hour.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Separate the layers and extract the aqueous layer with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The resulting diastereomeric aldol adduct is purified by flash chromatography. The use of the (4R,5S)-auxiliary is expected to favor the formation of the desired (3S)-configured product.[6]

  • Hydrolysis: Dissolve the purified aldol adduct (1.0 eq) in a mixture of THF and water. Cool the solution to 0 °C.

  • Cleavage Reagents: Add aqueous hydrogen peroxide (H₂O₂, 4.0 eq), followed by an aqueous solution of lithium hydroxide (LiOH, 2.0 eq).

  • Reaction: Stir the mixture vigorously at 0 °C for 4-6 hours.

  • Work-up and Isolation: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na₂SO₃). Acidify the mixture to pH ~2 with 1M HCl. Extract the product into ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated to yield the crude (3S)-3-hydroxy-4,4-dimethylpentanoic acid. The chiral auxiliary can be recovered from the aqueous layer.

  • Purification: The final product can be further purified by recrystallization or flash chromatography to achieve high enantiomeric purity.

Applications in Drug Development and Medicinal Chemistry

Chiral β-hydroxy carboxylic acids are valuable building blocks in the synthesis of pharmaceuticals due to their ability to introduce stereocenters and functional groups that can interact with biological targets.[7] While specific examples of marketed drugs containing the (3S)-3-hydroxy-4,4-dimethylpentanoic acid moiety are not prominent in the literature, its structural features suggest several potential applications.

As a Chiral Precursor in Complex Molecule Synthesis

The primary utility of (3S)-3-hydroxy-4,4-dimethylpentanoic acid is as a chiral building block. The presence of a hydroxyl and a carboxylic acid group allows for a variety of chemical transformations, enabling its incorporation into larger, more complex molecules with defined stereochemistry. This is critical in drug development, where the biological activity of a compound is often dependent on its three-dimensional structure.[3][4]

Potential Therapeutic Areas

Based on the known biological activities of structurally related compounds, (3S)-3-hydroxy-4,4-dimethylpentanoic acid could serve as a key intermediate in the synthesis of novel therapeutics in areas such as:

  • Antiviral Agents: Some complex antiviral drugs incorporate chiral hydroxy acid fragments. For instance, the statine family of unusual amino acids, which feature a similar β-hydroxy acid motif, have been incorporated into HIV protease inhibitors.[8]

  • Oncology: The structural motif of a chiral hydroxy acid is found in various natural products with anticancer activity. The ability to synthesize specific stereoisomers is crucial for optimizing efficacy and reducing off-target effects.

  • Metabolic Diseases: Chiral carboxylic acids are often designed to mimic natural substrates or intermediates in metabolic pathways, allowing for the development of enzyme inhibitors.

Logical Flow of Incorporation in Drug Discovery

Drug_Discovery_Flow A (3S)-3-hydroxy-4,4-dimethylpentanoic acid (Chiral Building Block) B Chemical Modification (e.g., amidation, esterification) A->B C Synthesis of Diverse Chemical Library B->C D High-Throughput Screening (Biological Assays) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship Studies) E->F G Preclinical Candidate F->G

Caption: Role of (3S)-3-hydroxy-4,4-dimethylpentanoic acid in a typical drug discovery workflow.

Conclusion and Future Perspectives

(3S)-3-hydroxy-4,4-dimethylpentanoic acid represents a valuable, albeit not yet widely commercialized, chiral building block for the pharmaceutical industry. Its stereoselective synthesis, achievable through established methodologies like the Evans aldol reaction, provides access to an enantiomerically pure intermediate. While direct applications in marketed drugs are not yet established, its structural features make it an attractive starting material for the synthesis of novel therapeutic agents across various disease areas. As the demand for enantiomerically pure compounds in drug discovery continues to grow, the importance of chiral building blocks like (3S)-3-hydroxy-4,4-dimethylpentanoic acid is set to increase, paving the way for the development of more selective and efficacious medicines.

References

  • PubChem. Pentanoic acid, 3-hydroxy-4,4-dimethyl-. National Center for Biotechnology Information. [Link]

  • PubChem. (3R)-3-Hydroxy-4,4-dimethylpentanoic acid. National Center for Biotechnology Information. [Link]

  • Evans, D. A., et al. Stereoselective aldol condensations of chiral isoxazolidide enolates. J. Am. Chem. Soc.1981, 103 (8), 2127-2129.
  • Blaser, H. U. Synthesis of chiral building blocks for use in drug discovery. Molecules. 2004 , 9(5), 411-420. [Link]

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press, 2012.
  • Mozga, T., Prokop, Z., Chaloupkova, R., & Damborsky, J. Chiral Aliphatic Hydroxy Compounds in Nature: a Review of Biological Functions and Practical Applications. Collection of Czechoslovak Chemical Communications. 2009 , 74(8), 1195-1278. [Link]

  • Ager, D. J. The synthesis of chiral building blocks. Chem. Soc. Rev.1998, 27(5), 337-344.
  • Kim, H., et al. Design, synthesis, and bio-evaluation of novel triterpenoid derivatives as anti-HIV-1 compounds. Bioorg. Med. Chem.2022 , 65, 116781. [Link]

Sources

Methodological & Application

Strategic Utilization of (3S)-3-Hydroxy-4,4-dimethylpentanoic Acid in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of (3S)-3-hydroxy-4,4-dimethylpentanoic acid , a specialized chiral building block used to introduce steric bulk and metabolic stability into complex pharmaceutical scaffolds.

Executive Summary: The Bulky Chiral Anchor

(3S)-3-hydroxy-4,4-dimethylpentanoic acid is a critical "chiral anchor" in modern medicinal chemistry. Structurally, it combines a reactive


-hydroxy acid pharmacophore with a sterically demanding tert-butyl group. This unique architecture serves two primary functions in drug design:
  • Conformational Locking: The bulky tert-butyl group restricts bond rotation, forcing peptide or polyketide backbones into bioactive conformations (e.g.,

    
    -turns).
    
  • Metabolic Shielding: It acts as a bioisostere for leucine or phenylalanine side chains, blocking common sites of metabolic oxidation (e.g., benzylic hydroxylation) while maintaining hydrophobic interactions.

Primary Applications:

  • Cryptophycin Analogs: Replacement of the oxidation-prone Unit A (phenyl ring) to improve serum stability.

  • Dolastatin/Auristatin Linkers: Precursor to modified Dolaisoleucine units in Antibody-Drug Conjugates (ADCs).

  • Statine Isosteres: Design of protease inhibitors targeting HIV and Renin.

Chemical Profile & Stability
PropertyDataSignificance
IUPAC Name (3S)-3-hydroxy-4,4-dimethylpentanoic acidDefines absolute stereochemistry (S).
CAS No. 53480-83-4 (Acid) / 88790-07-2 (Racemic)Verify enantiopurity before use.
Molecular Weight 146.18 g/mol Low MW allows efficient fragment coupling.
Chiral Center C3 (Secondary Alcohol)Prone to racemization under strong basic conditions if unprotected.
Steric Parameter tert-Butyl (

)
High steric bulk directs adjacent stereocenters during synthesis.
Solubility Soluble in MeOH, DCM, THFCompatible with standard organic synthesis workflows.
Application Note: Synthesis of Cryptophycin Unit A Analogs

Context: Cryptophycins are potent tubulin-destabilizing depsipeptides. The native "Unit A" (3-hydroxy-5-phenylpent-4-enoic acid) is metabolically unstable. Replacing the phenyl ring with a tert-butyl group using (3S)-3-hydroxy-4,4-dimethylpentanoic acid maintains cytotoxicity while significantly extending half-life.

Mechanism of Action in Synthesis

The tert-butyl group mimics the hydrophobic bulk of the phenyl ring in the tubulin binding pocket (Vinca domain) but lacks the


-electrons, reducing oxidative liability. The (3S)-configuration is essential to match the "native" stereochemistry required for macrocyclization.
Workflow Visualization

The following diagram illustrates the integration of this synthon into the Cryptophycin scaffold.

CryptophycinSynthesis Start Ethyl 4,4-dimethyl-3-oxopentanoate (Precursor) Step1 Noyori Asymmetric Hydrogenation Start->Step1 Ru(OAc)2(BINAP) H2, 100 atm Intermediate (3S)-Hydroxy Ester (>98% ee) Step1->Intermediate Stereoselective Reduction Step2 Hydrolysis & Protection (TBS) Intermediate->Step2 LiOH; TBSOTf Coupling Yamaguchi Coupling (with Unit B) Step2->Coupling 2,4,6-Cl3BzCl DMAP Final Cryptophycin Analog (Stable Macrocycle) Coupling->Final Macrolactonization

Caption: Synthetic flow transforming the keto-ester precursor into the bioactive Cryptophycin macrocycle via asymmetric hydrogenation and Yamaguchi coupling.

Detailed Experimental Protocols
Protocol A: Enantioselective Synthesis via Noyori Hydrogenation

Objective: Synthesize (3S)-ethyl 3-hydroxy-4,4-dimethylpentanoate with >95% ee. Rationale: The bulky tert-butyl group makes enzymatic resolution slow. Chemical catalysis using Ru-BINAP provides superior scalability and enantiocontrol.

Materials:

  • Substrate: Ethyl 4,4-dimethyl-3-oxopentanoate (10.0 g, 58 mmol).

  • Catalyst: [RuCl(p-cymene)((S)-BINAP)]Cl or Ru(OAc)₂((S)-BINAP) (0.5 mol%).

  • Solvent: Degassed Methanol (anhydrous).

  • Equipment: High-pressure hydrogenation autoclave (Hastelloy or Stainless Steel).

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox, dissolve the Ru-BINAP catalyst (approx. 250 mg) in degassed methanol (10 mL). Ensure complete dissolution (solution turns reddish-brown).

  • Loading: Charge the autoclave with the substrate (10.0 g) and methanol (40 mL). Add the catalyst solution via cannula under argon flow.

  • Hydrogenation:

    • Purge the vessel 3 times with H₂ (10 bar).

    • Pressurize to 50–100 bar (725–1450 psi) .

    • Heat to 60°C and stir vigorously (1000 rpm) for 24 hours. Note: High pressure is critical to overcome the steric hindrance of the tert-butyl group.

  • Work-up: Cool to room temperature and carefully vent H₂. Concentrate the mixture under reduced pressure to remove methanol.

  • Purification: The crude oil is typically >95% pure. Purification via flash chromatography (Hexanes/EtOAc 9:1) yields the chiral ester as a clear oil.

  • Validation:

    • Chiral HPLC: Chiralcel OD-H column, Hexane/IPA (95:5), Flow 0.5 mL/min. (S)-isomer elutes first.

    • Optical Rotation:

      
       (c=1, CHCl₃).
      
Protocol B: Incorporation into Depsipeptides (Yamaguchi Esterification)

Objective: Couple the (3S)-hydroxy acid unit to a secondary amine or alcohol fragment (Unit B). Rationale: The steric bulk at C4 hinders nucleophilic attack at the C1 carbonyl. The Yamaguchi method (mixed anhydride) is required to activate the carboxylate sufficiently.

Materials:

  • (3S)-3-hydroxy-4,4-dimethylpentanoic acid (1.0 eq).

  • Amine/Alcohol Partner (1.0 eq).

  • Reagent: 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent, 1.2 eq).

  • Base: TEA (Triethylamine) and DMAP (4-Dimethylaminopyridine).

Methodology:

  • Activation: Dissolve the hydroxy acid (protected at C3-OH if necessary, though often left free for lactonization strategies) in dry THF. Add TEA (1.5 eq) and cool to 0°C.

  • Anhydride Formation: Add 2,4,6-trichlorobenzoyl chloride dropwise. Stir for 1 hour at room temperature. A white precipitate (TEA·HCl) will form.

  • Coupling: Dilute the mixture with Toluene (to dilute the high concentration). Add the nucleophilic partner (Unit B) and DMAP (2.0 eq) dissolved in Toluene.

  • Reflux: Heat the reaction to 90°C for 4–6 hours. The high temperature is necessary to drive the reaction against the steric wall of the tert-butyl group.

  • Quench: Cool and quench with saturated NaHCO₃. Extract with EtOAc.

Troubleshooting & Critical Parameters
IssueProbable CauseCorrective Action
Low Enantiomeric Excess (<90%) Catalyst oxidation or low H₂ pressure.Use strictly degassed MeOH; increase pressure to >80 bar; ensure (S)-BINAP purity.
Incomplete Coupling Steric hindrance of t-butyl group.Switch from DCC/EDC to Yamaguchi or Shiina macrolactonization conditions. Increase DMAP to 3.0 eq.
Racemization at C3 Basic conditions during hydrolysis.Use LiOH/H₂O2 at 0°C for ester hydrolysis (Evans conditions) to prevent retro-aldol or epimerization.
References
  • Noyori Asymmetric Hydrogenation of Functionalized Ketones. Title: Asymmetric hydrogenation of beta-keto carboxylic esters. Source:Journal of the American Chemical Society, 1987. URL:[Link]

  • Cryptophycin Unit A Analog Synthesis. Title: Efficient, Divergent Synthesis of Cryptophycin Unit A Analogues. Source:National Institutes of Health (PMC). URL:[Link]

  • Synthesis of Bulky Hydroxy Acids. Title: (R)-3-Hydroxy-4-methylpentanoic Acid (Organic Syntheses Procedure).[1] Source:Organic Syntheses, Coll.[2] Vol. 10, p.464. URL:[Link]

  • Application in Tubulin Binders. Title: Synthesis of Cryptophycin Affinity Labels and Tubulin Labeling.[3] Source:Defense Technical Information Center (DTIC). URL:[Link]

Sources

Troubleshooting & Optimization

Stability and storage conditions for (3S)-3-hydroxy-4,4-dimethylpentanoicacid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (3S)-3-hydroxy-4,4-dimethylpentanoic acid (CAS 53480-83-4). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this chiral building block. While specific experimental stability data for this compound is not extensively published, this document synthesizes established principles of handling β-hydroxy carboxylic acids and general best practices in chemical storage to provide a comprehensive framework for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended storage conditions for (3S)-3-hydroxy-4,4-dimethylpentanoic acid?

Based on its chemical structure as a β-hydroxy carboxylic acid and supplier recommendations for "cold-chain transportation," the primary storage conditions are as follows:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated) The "cold-chain" requirement suggests the compound may be thermally sensitive. Refrigeration minimizes the rate of potential degradation reactions. For long-term storage, consider storage at -20°C.
Atmosphere Inert gas (Argon or Nitrogen) To prevent potential oxidation, especially if the compound is to be stored for extended periods.
Container Tightly sealed, amber glass vial Protects from moisture and light. Glass is preferred over plastic to avoid potential leaching.
Environment Dry, well-ventilated area Prevents moisture uptake and ensures safety.

Q2: Is (3S)-3-hydroxy-4,4-dimethylpentanoic acid hygroscopic?

While specific data is unavailable, many carboxylic acids exhibit some degree of hygroscopicity.[][2] Moisture absorption can lead to changes in physical state and potentially catalyze degradation.[3] It is crucial to store the compound in a desiccated environment or a tightly sealed container with a desiccant.

Q3: What are the potential degradation pathways for this compound?

As a β-hydroxy acid, (3S)-3-hydroxy-4,4-dimethylpentanoic acid is susceptible to specific degradation pathways:

  • Thermal Degradation (Dehydration): Upon heating, β-hydroxy acids can undergo an elimination reaction to form an α,β-unsaturated carboxylic acid and water.[4] This is a common degradation route for this class of compounds.

  • Oxidation: The tertiary alcohol is generally resistant to oxidation, but the carboxylic acid moiety could be susceptible under certain conditions.

  • Photodegradation: Carboxylic acids can be sensitive to UV light, potentially leading to decarboxylation or other radical-mediated reactions.[5][6]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in physical appearance (e.g., clumping, discoloration) Moisture absorption or minor degradation.Re-evaluate storage conditions. Consider transferring to a new, dry vial under inert atmosphere. Confirm purity via analytical methods (e.g., HPLC, NMR).
Inconsistent experimental results Degradation of the starting material.Assess the purity of the stored compound before use. If degradation is suspected, purify the material or use a fresh batch.
Poor solubility in non-polar solvents The compound is a polar molecule due to the hydroxyl and carboxylic acid groups.Use polar aprotic or protic solvents for dissolution. Gentle warming may aid dissolution, but monitor for potential degradation.

Experimental Protocols

Protocol 1: Assessment of Thermal Stability (Simplified)

This protocol provides a basic framework to assess the thermal stability of (3S)-3-hydroxy-4,4-dimethylpentanoic acid under your specific experimental conditions.

  • Sample Preparation: Prepare several small, identical aliquots of the compound in separate vials.

  • Exposure: Place the vials at different temperatures (e.g., room temperature, 40°C, 60°C) for a defined period (e.g., 24, 48, 72 hours). Include a control sample stored at the recommended 2-8°C.

  • Analysis: After the exposure period, allow the samples to return to room temperature. Analyze the purity of each sample and the control using a suitable analytical method, such as chiral HPLC or NMR spectroscopy.

  • Evaluation: Compare the purity of the heated samples to the control. Significant degradation will be indicated by a decrease in the main peak area and the appearance of new peaks.

Protocol 2: Evaluation of Hygroscopicity

This protocol, adapted from the European Pharmacopoeia guidelines, helps classify the hygroscopicity of the compound.[7]

  • Initial Weighing: Accurately weigh a sample of the compound (approximately 10-20 mg) in a tared, open container.

  • Controlled Humidity Exposure: Place the sample in a desiccator containing a saturated salt solution to maintain a constant relative humidity (e.g., a saturated solution of sodium chloride provides ~75% RH at room temperature).

  • Equilibration: Allow the sample to equilibrate for 24 hours.

  • Final Weighing: Re-weigh the sample.

  • Calculation: Calculate the percentage weight gain. The degree of hygroscopicity can be classified based on this value (e.g., slightly hygroscopic: 0.2% to <2% weight gain; hygroscopic: 2% to <15% weight gain).

Visualizations

Logical Workflow for Handling and Storage

G cluster_receipt Compound Receipt cluster_storage Storage cluster_usage Experimental Use cluster_troubleshooting Troubleshooting Receipt Receive Compound (CAS: 53480-83-4) ShortTerm Short-Term Storage (2-8°C, Tightly Sealed) Receipt->ShortTerm Immediate Use LongTerm Long-Term Storage (-20°C, Inert Gas, Desiccated) Receipt->LongTerm Archiving Equilibrate Equilibrate to RT in Desiccator ShortTerm->Equilibrate LongTerm->Equilibrate Weigh Weigh Quickly Equilibrate->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve InconsistentResults Inconsistent Results? Dissolve->InconsistentResults CheckPurity Purity Check (e.g., HPLC, NMR) InconsistentResults->CheckPurity

Caption: Decision workflow for handling and storage.

Potential Degradation Pathway

G Start (3S)-3-hydroxy-4,4-dimethylpentanoic acid Product 4,4-dimethylpent-2-enoic acid + H2O Start->Product Heat (Δ) Dehydration (E1cb)

Caption: Primary thermal degradation pathway.

References

  • Gawde, V., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Journal of Pharmaceutical Sciences, 105(8), 2340-2347.
  • PharmaInfo.net. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Available from: [Link]

  • TA Instruments. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Available from: [Link]

  • ACS Publications. (2005). A Protecting Group for Carboxylic Acids That Can Be Photolyzed by Visible Light. Biochemistry, 44(17), 6479-6485.
  • Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. Available from: [Link]

  • Google Patents. (2005). Preparative-scale separation of enantiomers of chiral carboxylic acids.
  • Vaia. Understanding Hydroxy Carboxylic Acids. Available from: [Link]

  • ACS Publications. (2025). Direct Pd-Catalyzed β-C(sp3)
  • National Institutes of Health. (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). PMC.
  • Wikipedia. Photolabile protecting group. Available from: [Link]

  • National Institutes of Health. (2025). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. PMC.
  • SciSpace. Photostability and Photostabilization of Drugs and Drug Products. Available from: [Link]

  • ACS Publications.
  • ACS Publications. (2020). Synthesis of α,β- and β-Unsaturated Acids and Hydroxy Acids by Tandem Oxidation, Epoxidation, and Hydrolysis/Hydrogenation of Bioethanol Derivatives.
  • Inist-CNRS. Thermal decomposition of some poly(β-hydroxyalkanoates). Available from: [Link]

  • ACS Publications. (2014). Photocatalytic Decarboxylative Reduction of Carboxylic Acids and Its Application in Asymmetric Synthesis. Organic Letters, 16(16), 4182-4185.
  • ResearchGate. (2012). Pyrolysis of β-hydroxy carboxylic acid, yielding the α-branch and meroaldehyde. Available from: [Link]

  • ResearchGate. Thermal degradation of PHAs by β-scission. Available from: [Link]

  • PubChem. (3R)-3-Hydroxy-4,4-dimethylpentanoic acid. Available from: [Link]

  • Boston University. Chemical Segregation and Storage. Available from: [Link]

  • ACS Publications. Thermal degradation of microbial copolyesters: poly(3-hydroxybutyrate-co-3-hydroxyvalerate)
  • Sumika Chemical Analysis Service. Chiral Columns for enantiomer separation by HPLC. Available from: [Link]

  • Office of Research Safety. Chemical Segregation and Storage Table. Available from: [Link]

Sources

Enhancing enantiomeric excess in the synthesis of (3S)-3-hydroxy-4,4-dimethylpentanoicacid

Author: BenchChem Technical Support Team. Date: February 2026

An enantioselective synthesis of (3S)-3-hydroxy-4,4-dimethylpentanoic acid is a critical process in the development of various pharmaceuticals. Achieving a high enantiomeric excess (ee) is paramount for ensuring the efficacy and safety of the final active pharmaceutical ingredient. This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions to overcome common challenges and enhance the stereochemical purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for obtaining (3S)-3-hydroxy-4,4-dimethylpentanoic acid with high enantioselectivity?

A1: The two most prevalent and effective strategies are the asymmetric reduction of a prochiral ketone precursor and the kinetic resolution of a racemic mixture of the hydroxy acid or its ester.[1][2]

  • Asymmetric Reduction: This is often the preferred method. It involves the reduction of the corresponding β-keto acid or ester (e.g., ethyl 4,4-dimethyl-3-oxopentanoate) using a chiral catalyst and a reducing agent. The Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst, and Noyori's asymmetric hydrogenation with Ruthenium-BINAP catalysts are benchmark methods that can achieve excellent enantioselectivity, often exceeding 95% ee.[3][4][5]

  • Enzymatic Kinetic Resolution: This method uses a hydrolase enzyme (like a lipase) to selectively acylate or hydrolyze one enantiomer from a racemic mixture of 3-hydroxy-4,4-dimethylpentanoic acid or its ester, leaving the other enantiomer enriched.[6][7][8] While effective, the maximum theoretical yield for the desired enantiomer is 50%.

Q2: How is enantiomeric excess (ee) determined and what does the value represent?

A2: Enantiomeric excess (ee) is a measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fractions of the two enantiomers, expressed as a percentage.[9] ee (%) = |([S] - [R]) / ([S] + [R])| * 100 A sample that is 98% (S)-enantiomer and 2% (R)-enantiomer has an ee of 96%.

The most reliable and widely used method for determining ee is Chiral High-Performance Liquid Chromatography (HPLC) .[10][11] This technique uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate and elute at different times. The relative area of the two peaks in the chromatogram is used to calculate the ee.[12] Other methods include gas chromatography (GC) with a chiral column, and NMR spectroscopy using chiral shift reagents.[11][12]

Q3: Why is achieving high enantiomeric excess so critical in drug development?

A3: Biological systems, such as the human body, are inherently chiral. Receptors, enzymes, and other biological targets are made of chiral building blocks (L-amino acids, D-sugars) and will often interact differently with the two enantiomers of a drug molecule. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) could be inactive, have a different effect, or even be toxic.[13][14] Therefore, synthesizing a single enantiomer with high purity is essential for maximizing efficacy and minimizing potential side effects.

Troubleshooting Guide: Enhancing Enantiomeric Excess

This section addresses specific issues that can lead to suboptimal enantiomeric excess during the synthesis of (3S)-3-hydroxy-4,4-dimethylpentanoic acid via asymmetric reduction, the most common synthetic route.

Problem: My asymmetric reduction (e.g., CBS Reduction) resulted in low enantiomeric excess (<95% ee). What are the potential causes and solutions?

This is a common issue with several potential root causes. The following workflow can help diagnose and solve the problem.

G start Low Enantiomeric Excess (<95% ee) Observed catalyst 1. Verify Catalyst Integrity start->catalyst temp 2. Ensure Strict Temperature Control catalyst->temp Catalyst OK sub_catalyst1 Is the catalyst old or improperly stored? (Moisture/Air Sensitive) catalyst->sub_catalyst1 sub_catalyst2 What is the enantiomeric purity of the catalyst itself? catalyst->sub_catalyst2 reagents 3. Check Reagent Quality & Stoichiometry temp->reagents Temp Control OK sub_temp1 Was the reaction run at the optimal low temperature? (e.g., -78°C to -30°C) temp->sub_temp1 sub_temp2 Were there any temperature fluctuations during addition? temp->sub_temp2 solvent 4. Evaluate Solvent Effects reagents->solvent Reagents OK sub_reagents1 Is the borane source fresh? (BH3·THF can degrade) reagents->sub_reagents1 sub_reagents2 Is the substrate (keto-ester) pure? reagents->sub_reagents2 result High Enantiomeric Excess Achieved solvent->result Solvent OK sub_solvent1 Is the solvent anhydrous? (Water can interfere) solvent->sub_solvent1 sub_solvent2 Could a different solvent improve selectivity? solvent->sub_solvent2

Caption: Troubleshooting workflow for low enantiomeric excess.

Detailed Solutions & Explanations

1. Catalyst Integrity and Purity

  • Causality: The chiral catalyst is the source of asymmetry in the reaction. Its chemical and enantiomeric purity is paramount. Oxazaborolidine catalysts used in CBS reductions are sensitive to moisture and air.[15] Contamination can lead to catalyst decomposition or the formation of achiral borane species that catalyze a racemic background reaction, directly lowering the final ee.[12]

  • Solutions:

    • Proper Handling: Always handle the catalyst under an inert atmosphere (Nitrogen or Argon).

    • Fresh Catalyst: Use a freshly opened bottle of catalyst or a recently prepared solution. If using a stock solution, ensure it was stored properly.

    • Purity Check: The enantiomeric purity of the ligand or catalyst itself dictates the maximum possible ee of the product. Use catalysts from reputable suppliers with guaranteed high enantiopurity.

2. Reaction Temperature

  • Causality: Asymmetric reactions are governed by the energetic difference between two diastereomeric transition states. Lowering the temperature generally increases this energy difference, favoring the formation of one enantiomer over the other and thus increasing the enantioselectivity.[1][12] For CBS reductions, temperatures are often maintained between -78°C and -30°C.

  • Solutions:

    • Maintain Low Temperatures: Ensure your cooling bath (e.g., dry ice/acetone) is stable throughout the reaction, especially during the slow addition of the ketone substrate.

    • Slow Addition: Adding the substrate slowly prevents local temperature increases (exotherms) that can reduce selectivity.

    • Temperature Screening: If ee is still low, consider running the reaction at an even lower temperature, although this may decrease the reaction rate.

3. Reagent Quality and Stoichiometry

  • Causality: The quality of the stoichiometric reducing agent, typically a borane source like borane-dimethyl sulfide (BMS) or borane-THF (BH3·THF), is crucial. BH3·THF can degrade over time, leading to a lower effective concentration and potentially interfering species.[16] The purity of the starting ethyl 4,4-dimethyl-3-oxopentanoate is also important, as impurities can react with the catalyst or reducing agent.

  • Solutions:

    • Use Fresh Borane: Use a fresh bottle of the borane reagent. Borane-dimethyl sulfide is often more stable than borane-THF.

    • Titrate Borane: If unsure of the concentration, the borane solution can be titrated before use.

    • Purify Substrate: Ensure the starting keto-ester is pure via distillation or chromatography if necessary.

4. Solvent Effects

  • Causality: The solvent can significantly influence the conformation of the catalyst-substrate complex in the transition state.[12] The choice of solvent can stabilize or destabilize the desired transition state, thereby affecting enantioselectivity. Most asymmetric reductions are performed in anhydrous, non-coordinating solvents like THF or toluene.

  • Solutions:

    • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. The presence of water will quench the borane reagent and can hydrolyze the catalyst.

    • Solvent Screening: While THF is standard for CBS reductions, sometimes switching to a different solvent like toluene can improve results. This may require re-optimization of other parameters.[17] A change in solvent can sometimes dramatically improve enantiomeric excess.[17]

ParameterStandard ConditionOptimization StrategyEffect on Enantiomeric Excess (ee)
Catalyst (S)-Me-CBSUse catalyst from a new, sealed bottle.Can significantly increase ee if old catalyst was degraded.
Temperature -30°CLower temperature to -40°C or -78°C.Generally increases ee, but may slow reaction rate.[1]
Borane Source BH3·THFSwitch to more stable Borane-DMS.Can improve reproducibility and ee if BH3·THF has degraded.
Solvent Anhydrous THFSwitch to anhydrous Toluene.May increase or decrease ee; requires empirical testing.[17]
Addition Rate 30 minutesIncrease addition time to >1 hour.Can increase ee by minimizing local temperature fluctuations.

Key Experimental Protocols

Protocol 1: Asymmetric Synthesis via Corey-Bakshi-Shibata (CBS) Reduction

This protocol describes the enantioselective reduction of ethyl 4,4-dimethyl-3-oxopentanoate to yield (S)-3-hydroxy-4,4-dimethylpentanoic acid ester.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Workup & Purification A 1. Add (R)-Me-CBS catalyst and anhydrous THF to a flame-dried flask under N2. B 2. Cool the solution to -30°C. A->B C 3. Add Borane-DMS (BMS) slowly to the catalyst solution. B->C D 4. Add keto-ester substrate dropwise over 1 hour, maintaining temperature below -25°C. C->D E 5. Quench reaction slowly with methanol. D->E F 6. Perform aqueous workup and extract with ethyl acetate. E->F G 7. Purify by silica gel chromatography. F->G

Caption: Experimental workflow for CBS reduction.

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a solution of (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq.). Dilute with anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the catalyst solution to -30°C using a dry ice/isopropanol bath.

  • Reducing Agent Addition: Slowly add borane-dimethyl sulfide complex (BMS, ~2.0 M, 1.0 eq.) to the stirred catalyst solution, ensuring the temperature remains below -25°C. Stir for 10-15 minutes.

  • Substrate Addition: Add a solution of ethyl 4,4-dimethyl-3-oxopentanoate (1.0 eq.) in anhydrous THF dropwise to the reaction mixture over 1 hour via a syringe pump. It is critical to maintain the internal temperature below -25°C during the addition.

  • Reaction Monitoring: Stir the reaction at -30°C for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, quench it by the very slow, dropwise addition of methanol at the reaction temperature.

  • Workup: Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield ethyl (3S)-3-hydroxy-4,4-dimethylpentanoate.

  • Hydrolysis (if necessary): The resulting ester can be hydrolyzed to the desired carboxylic acid using standard conditions (e.g., LiOH in THF/water).

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the purified product (ester or acid) in the mobile phase (e.g., ~1 mg/mL).

  • Column: Use a suitable chiral stationary phase column, such as a Daicel Chiralcel OD-H or similar column known to resolve hydroxy esters/acids.

  • Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol (e.g., 95:5 or 90:10 v/v). The exact ratio may need to be optimized for best separation.[8]

  • Analysis Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm

    • Column Temperature: 25°C

  • Injection: Inject a small volume (e.g., 10 µL) of the sample.

  • Data Analysis: Integrate the peak areas for the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = |(Area_major - Area_minor) / (Area_major + Area_minor)| * 100

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep synthesis. Journal of the American Chemical Society. [Link]

  • Wikipedia. (2023). Enantioselective reduction of ketones. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved February 14, 2026, from [Link]

  • ISOMERLAB. (2021). Highly enantioselective reduction of ketones using Corey–Itsuno reduction using CBS catalyst. [Link]

  • CHEMISTRY - EXAM JOB EXPERT. (n.d.). Corey-Bakshi-Shibata Reduction. [Link]

  • Kaur, S., & Chimni, S. S. (2014). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology. [Link]

  • Li, X., et al. (2012). Chiral Surfactant-Type Catalyst for Asymmetric Reduction of Aliphatic Ketones in Water. Journal of the American Chemical Society. [Link]

  • SYNLETT. (2013). Catalytic Asymmetric Reduction of Prochiral Ketones with Chiral β-Amino Alcohol N-Boranes and the Corresponding. [Link]

  • Myers, A. G. Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. [Link]

  • Google Patents. (1991).
  • Sánchez, S., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality. [Link]

  • Li, W., & Zhang, X. (2021). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Catalysis. [Link]

  • SciSpace. (2017). Asymmetric Hydrogenation of β -Keto Esters Catalyzed by Ruthenium Species Supported on Porous Organic Polymer. [Link]

  • Vezin, J., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC. [Link]

  • Alexakis, A., et al. (2002). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. PubMed. [Link]

  • Noyori, R. (2001). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). [Link]

  • International Collegiate Journal of Science. (2021). Super Selective Synthesis: The Evolution of Enantioselective Methods. [Link]

  • Wikipedia. (2023). Asymmetric hydrogenation. [Link]

  • Szymański, W., et al. (2013). Evaluation of the new protocol to enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids. Tetrahedron: Asymmetry. [Link]

  • Asymmetric Reactions Synthesis. (n.d.). University of Regensburg. [Link]

  • Organic Syntheses. (n.d.). (r)-3-hydroxy-4-methylpentanoic acid. [Link]

  • PolyU Institutional Research Archive. (2016). Chiral Recognition and Determination of Enantiomeric Excess by Mass Spectrometry: A Review. [Link]

  • Organic Syntheses. (n.d.). (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. [Link]

  • Asymmetric Synthesis. (n.d.). University of Nairobi. [Link]

  • Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry. [Link]

  • MDPI. (2025). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid. [Link]

  • ResearchGate. (2025). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid. [Link]

  • Wikipedia. (2023). Enantiomeric excess. [Link]

  • University of York. (n.d.). Asymmetric Synthesis. [Link]

  • PubChem. (n.d.). (3R)-3-Hydroxy-4,4-dimethylpentanoic acid. [Link]

  • PubChem. (n.d.). 4-Hydroxy-3,4-dimethylpentanoic acid. [Link]

  • ResearchGate. (2025). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. [Link]

  • MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids. [Link]

  • Almac. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. [Link]

Sources

Technical Support Center: Purification of (3S)-3-hydroxy-4,4-dimethylpentanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (3S)-3-hydroxy-4,4-dimethylpentanoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral molecule. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your purification experiments.

Introduction to Purification Challenges

(3S)-3-hydroxy-4,4-dimethylpentanoic acid is a chiral carboxylic acid. The primary challenge in its purification lies in efficiently separating the desired (3S)-enantiomer from its (3R)-enantiomer and other process-related impurities. The presence of both a hydroxyl and a carboxylic acid group can lead to complex behaviors during purification, including potential self-esterification and interactions with stationary phases in chromatography.

This guide provides practical, in-depth solutions to common purification issues, grounded in established scientific principles.

Troubleshooting Guide

This section addresses common problems encountered during the purification of (3S)-3-hydroxy-4,4-dimethylpentanoic acid, offering potential causes and step-by-step solutions.

Problem 1: Poor or No Enantiomeric Separation in Chiral HPLC

You're running a chiral HPLC method, but the enantiomers of 3-hydroxy-4,4-dimethylpentanoic acid are not resolving, or the resolution is very poor.

Root Cause Analysis:

Poor enantiomeric separation can stem from several factors, including an inappropriate chiral stationary phase (CSP), a suboptimal mobile phase composition, or unsuitable chromatographic conditions. The interaction between the analyte and the CSP is highly specific and sensitive to the mobile phase environment.[1][2]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor enantiomeric separation.

Step-by-Step Solutions:
  • Verify Chiral Stationary Phase (CSP) Selection:

    • Action: Review literature for successful separations of similar chiral carboxylic acids. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for resolving such compounds.[1][3]

    • Rationale: The choice of CSP is the most critical factor for chiral separation. The stationary phase must have chiral recognition sites that interact differently with the two enantiomers.

  • Optimize the Mobile Phase:

    • Action:

      • Solvent Ratio: If using a normal-phase method (e.g., hexane/alcohol), systematically vary the percentage of the alcohol modifier.

      • Additives: For acidic compounds, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or acetic acid to the mobile phase can improve peak shape and resolution.[3] Conversely, for basic analytes, a basic modifier would be used.[4]

    • Rationale: The mobile phase composition influences the retention and interaction of the enantiomers with the CSP. Additives can suppress ionization of the carboxylic acid, leading to sharper peaks.

  • Adjust Flow Rate and Temperature:

    • Action: Decrease the flow rate. A rate of 1.0 mL/min is a common starting point for 4.6 mm I.D. columns, but reducing it may enhance resolution.[4] Also, experiment with different column temperatures, as temperature can affect the thermodynamics of the chiral recognition process.

    • Rationale: Lower flow rates allow for more equilibration time between the mobile and stationary phases, potentially improving separation efficiency.

  • Consider Sample Preparation:

    • Action: Ensure your sample is fully dissolved in a solvent compatible with the mobile phase. Filter the sample before injection to remove any particulates that could block the column frit.[5]

    • Rationale: Insoluble material can cause an increase in backpressure and interfere with the separation.

Problem 2: Difficulty with Crystallization or Oily Product Obtained

After synthesis and initial workup, you are attempting to crystallize (3S)-3-hydroxy-4,4-dimethylpentanoic acid, but it remains an oil or a semi-solid.

Root Cause Analysis:

The presence of impurities, including the other enantiomer, residual solvents, or byproducts, can significantly inhibit crystallization. The compound itself may also have a low melting point or a tendency to form a supersaturated solution.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for crystallization issues.

Step-by-Step Solutions:
  • Assess Purity of the Crude Material:

    • Action: Analyze the crude product by NMR or LC-MS to identify the level and nature of impurities.

    • Rationale: High levels of impurities can act as "anti-solvents" for your desired compound, preventing the formation of a crystal lattice.

  • Solvent Screening for Crystallization:

    • Action: Experiment with a range of solvents and solvent mixtures. A common technique is to dissolve the compound in a good solvent and then slowly add a poor solvent until turbidity is observed, followed by gentle warming until the solution is clear again, and then slow cooling. For a similar compound, crystallization from hexane or an ether-hexane mixture has been reported to be effective.[6]

    • Rationale: The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but more soluble at elevated temperatures.

  • Diastereomeric Salt Formation:

    • Action: If direct crystallization is unsuccessful, consider reacting the racemic acid with a chiral base (a resolving agent) to form diastereomeric salts. These salts have different physical properties and can often be separated by crystallization.[7][8] Once the desired diastereomer is isolated, the pure enantiomeric acid can be liberated by treatment with a strong acid.

    • Rationale: Diastereomers, unlike enantiomers, have different solubilities, allowing for their separation by conventional crystallization methods.[7]

Problem 3: Column Performance Degradation in Chiral HPLC

You've been successfully running your chiral separation, but over time, you notice a loss of resolution, peak tailing, or an increase in backpressure.

Root Cause Analysis:

Degradation of column performance is often due to the accumulation of strongly adsorbed impurities at the head of the column, partial blockage of the inlet frit, or damage to the chiral stationary phase itself.[5]

Troubleshooting and Prevention:
Symptom Possible Cause Solution
Loss of Resolution Contamination of the stationary phase; "Additive memory effect"[2]Flush the column with a strong, compatible solvent. If using additives, ensure the column is properly flushed and re-equilibrated between different methods.
Peak Tailing Active sites on the stationary phase; Column bed degradationEnsure the mobile phase contains an appropriate modifier (e.g., acid) to suppress unwanted interactions. If the problem persists, the column may be damaged.
Increased Backpressure Blockage of the inlet frit by particulatesReverse the column and flush it at a low flow rate. Always use a guard column and filter samples to prevent this.[5]
Sudden Drop in Efficiency Dissolution of the chiral polymer (especially in coated CSPs)Strictly adhere to the manufacturer's guidelines for compatible solvents. Small amounts of incompatible solvents in the sample can cause irreversible damage.[5]
Preventative Measures:
  • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to adsorb strongly retained impurities.

  • Sample Filtration: Always filter your samples through a 0.22 or 0.45 µm syringe filter before injection.

  • Dedicated Columns: If possible, dedicate a chiral column to a specific method or type of mobile phase to avoid issues with "additive memory effects" where traces of previous additives can interfere with current separations.[2]

  • Proper Storage: Store the column in the recommended solvent as per the manufacturer's instructions.

Frequently Asked Questions (FAQs)

Q1: What is the best initial screening approach for developing a chiral HPLC method for (3S)-3-hydroxy-4,4-dimethylpentanoic acid?

A1: A good starting point is to use a set of polysaccharide-based chiral stationary phases (CSPs) like those derived from cellulose and amylose. Screen these columns with a mobile phase system such as hexane/isopropanol or hexane/ethanol in normal-phase mode. Including a small percentage of an acidic modifier like TFA (e.g., 0.1%) is also recommended to improve peak shape for this carboxylic acid.[3]

Q2: Can I use reversed-phase HPLC for this chiral separation?

A2: Yes, reversed-phase chiral chromatography is a possibility. This would typically involve a mobile phase of acetonitrile or methanol with a buffered aqueous phase. You may need to adjust the pH and buffer concentration to achieve optimal separation.[4]

Q3: My final product shows a broad peak in the hydroxyl region of the 1H NMR spectrum. Is this a sign of impurity?

A3: Not necessarily. The proton of a hydroxyl group is acidic and can exchange with trace amounts of water in the NMR solvent, leading to a broad signal. To confirm, you can perform a D₂O shake. Add a drop of deuterium oxide to your NMR tube, shake it, and re-acquire the spectrum. The hydroxyl peak should disappear or significantly decrease in intensity.

Q4: What are the challenges of scaling up the purification of (3S)-3-hydroxy-4,4-dimethylpentanoic acid?

A4: Scaling up from analytical to preparative chromatography presents several challenges. These include maintaining resolution with larger column diameters, the increased cost of chiral stationary phases and solvents, and potential issues with sample solubility at higher concentrations.[9] Supercritical fluid chromatography (SFC) can be an attractive alternative for preparative scale purification as it often uses less organic solvent and can offer faster separations.[10]

Q5: Are there non-chromatographic methods for purifying this compound?

A5: Besides direct crystallization of the enantiomer, diastereomeric salt formation followed by crystallization is a classical and powerful non-chromatographic method for resolving chiral acids.[7][8] This involves reacting the racemic acid with a stoichiometric amount of a chiral amine to form diastereomeric salts, which can then be separated based on their different solubilities.

References

  • Preparative-scale separation of enantiomers of chiral carboxylic acids. (n.d.). Google Patents.
  • Process for the purification of carboxylic acids. (n.d.). Google Patents.
  • Zaradna, K., & Bocian, S. (n.d.). Chromatographic separations of aromatic carboxylic acids. PubMed.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021, March 14). Regis Technologies.
  • (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. (n.d.). Organic Syntheses Procedure.
  • Chiral Chromatography Frequently Asked Questions. (n.d.). Sigma-Aldrich.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
  • The Secrets to Mastering Chiral Chromatography. (2023, May 3). RotaChrom.
  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. (n.d.).
  • Trouble with chiral separations. (2020, May 20). Chromatography Today.
  • (3R)-3-Hydroxy-4,4-dimethylpentanoic acid. (n.d.). PubChem.
  • Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. (2022, December 23). PMC.
  • (2sr,3rs)-2,4-dimethyl-3-hydroxypentanoic acid. (n.d.). Organic Syntheses Procedure.
  • COLUMN CARE GUIDE. (n.d.). Shim-pol.
  • 26 questions with answers in CHIRAL HPLC. (n.d.). ResearchGate.
  • Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. (2025, February 6). ResearchGate.
  • Purification and inactivation of 3-hydroxyanthranilic acid 3,4-dioxygenase from beef liver. (2003, July 15).
  • Chiral Separation of 3-Hydroxyeicosanoic Acid Enantiomers by HPLC. (n.d.). Benchchem.
  • (S)-3-Hydroxy-3,4-dimethylpentanoic acid. (n.d.). BLD Pharm.
  • Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. (2026, January 5). Drug Development and Delivery.
  • Overcoming challenges in the purification of 3-dehydroquinic acid. (n.d.). Benchchem.
  • Overcoming purification hurdles for ADC linker payloads. (2025, June 23). Sterling Pharma Solutions.
  • Crystal structure of rac-4,4,4-trifluoro-3-hydroxy-3-methylbutanoic acid, C5H7O2F3. (2025, August 6). ResearchGate.
  • Challenges in recombinant protein purification. (2025, March 3). Cytiva.
  • 4-Hydroxy-3,4-dimethylpentanoic acid. (n.d.). PubChem.
  • 3,4-dimethylpentanoic acid. (n.d.). NIST WebBook.

Sources

Interpreting the NMR spectrum of (3S)-3-hydroxy-4,4-dimethylpentanoicacid for impurities

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #8842: Spectral Analysis of (3S)-3-hydroxy-4,4-dimethylpentanoic acid

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (QA/QC Critical)

Executive Summary & Reference Data

User Query: "I am observing unexpected splitting patterns and extra peaks in the NMR spectrum of my (3S)-3-hydroxy-4,4-dimethylpentanoic acid sample. How do I distinguish between the product, stereoisomers, and common synthetic impurities?"

The Specialist’s Perspective: The molecule , (3S)-3-hydroxy-4,4-dimethylpentanoic acid (often a chiral building block for statins or peptidomimetics), presents a deceptive simplicity. While the tert-butyl group anchors the spectrum, the chiral center at C3 induces diastereotopicity in the adjacent C2 methylene protons. This is not an impurity; it is a fundamental magnetic consequence of chirality.

Below is the Golden Standard for the pure compound in CDCl₃. Use this to calibrate your baseline expectations.

Table 1: Reference ¹H NMR Data (CDCl₃, 400 MHz)
PositionGroupShift (δ, ppm)MultiplicityIntegrationDiagnostic Note
C4-Me

0.90 – 0.95Singlet (s)9HAnchor Peak. Sharp, intense. If split, suspect impurities.[1]
C2-Hᵃ

2.35 – 2.45dd (or ABX)1HDiastereotopic. Distinct from Hᵇ due to C3 chirality.
C2-Hᵇ

2.50 – 2.60dd (or ABX)1HDiastereotopic. Often roofed with Hᵃ.
C3-H

3.80 – 3.95dd1HCoupling to C2 protons. Shift varies with concentration.
-OH Hydroxyl3.0 – 6.0Broad s1HVariable. Position depends on conc. & water content.
-COOH Acid10.0 – 12.0Very Broad1HOften invisible or extremely broad due to exchange.

Troubleshooting Guide: Diagnosing Impurities

This section addresses specific anomalies reported by users.

Issue A: "My methylene (C2) peak looks like a messy multiplet, not a doublet. Is this an impurity?"
  • Diagnosis: False Alarm (Likely).

  • The Science: In an achiral environment (like the C2 position), protons are usually equivalent. However, because C3 is a chiral center, the two protons on C2 "see" a different magnetic environment (one is pro-R, one is pro-S). They are diastereotopic .

  • Validation:

    • They will couple to each other (Geminal coupling,

      
       Hz) and to the C3 proton (Vicinal coupling, 
      
      
      
      Hz).
    • This creates a complex ABX pattern, not a simple doublet.

    • Action: If the integration is exactly 2H relative to the t-butyl 9H, this is your product.

Issue B: "I see a small second singlet near the main tert-butyl peak (0.9 ppm)."
  • Diagnosis: Critical Impurity.

  • Root Causes:

    • Rotamers (Unlikely): The t-butyl group rotates freely; restricted rotation is rare here.

    • Synthesis Precursor: Unreacted Pivalaldehyde (look for aldehyde proton at ~9.5 ppm).

    • Ester Hydrolysis Failure: If you synthesized this via an ethyl ester, check for a triplet at ~1.2 ppm and quartet at ~4.1 ppm. The "extra" singlet might be the t-butyl of the unhydrolyzed ester.

    • Isopropyl Analog: If isobutyraldehyde was present in your starting material, you will see a doublet (6H) instead of a singlet.

  • Action: Spike the sample with the suspected precursor to see if the peak grows.

Issue C: "There are peaks in the 5.5 – 7.0 ppm region."
  • Diagnosis: Dehydration Product (Alkene).

  • The Science:

    
    -hydroxy acids are prone to acid-catalyzed dehydration.
    
    • Pathway:

      
      .
      
    • Observation: You will see two vinyl protons with large coupling (

      
       Hz for trans isomer).
      
  • Action: Repurify via recrystallization; avoid heating the acid form excessively.

Advanced Protocol: Determining Enantiomeric Excess (ee)

Standard NMR cannot distinguish between the (3S) and (3R) enantiomers. To validate your chiral purity, you must create a diastereomeric environment.[2]

Method: Mosher’s Ester Analysis This protocol converts the enantiomers into diastereomers using


-methoxy-

-trifluoromethylphenylacetic acid (MTPA).[3][4]
Step-by-Step Workflow:
  • Derivatization:

    • Take 10 mg of your hydroxy acid.

    • React with (R)-(-)-MTPA-Cl (Mosher's Acid Chloride) in pyridine/CDCl₃.

    • Note: This forms the ester at the C3-OH position.

  • NMR Acquisition:

    • Run ¹H NMR (focus on the t-butyl region) and ¹⁹F NMR.

  • Analysis:

    • In the (S)-Mosher ester of the (3S)-acid, the phenyl ring of the MTPA group will shield the protons on one side of the molecule differently than in the (3R)-acid derivative.

    • Calculation: Compare the integration of the major diastereomer peak vs. the minor peak.

Diagnostic Logic Flow

Use this decision tree to rapidly identify the source of spectral anomalies.

ImpurityDiagnosis Start Start: Analyze ¹H NMR Spectrum CheckTBu Check 0.9 ppm Region (t-Butyl Group) Start->CheckTBu SinglePeak Single Sharp Singlet? CheckTBu->SinglePeak Yes MultiplePeaks Multiple/Split Singlets CheckTBu->MultiplePeaks No CheckVinyl Check 5.0 - 7.0 ppm (Vinyl Region) SinglePeak->CheckVinyl Impurity_Ester Diagnosis: Unhydrolyzed Ester (Check 1.2 & 4.1 ppm) MultiplePeaks->Impurity_Ester If Ethyl signals present Impurity_Enantiomer Diagnosis: Enantiomeric Impurity (Requires Mosher Analysis) MultiplePeaks->Impurity_Enantiomer If no other peaks VinylPresent Peaks Present CheckVinyl->VinylPresent Yes NoVinyl Clean Region CheckVinyl->NoVinyl No Impurity_Dehydration Diagnosis: Dehydration Product (Alkene formed) VinylPresent->Impurity_Dehydration CheckMethylene Check 2.3 - 2.6 ppm (Methylene Region) NoVinyl->CheckMethylene SimpleDoublet Simple Doublet (2H) CheckMethylene->SimpleDoublet Suspect Low Res/Achiral Impurity ComplexABX Complex ABX/Multiplet CheckMethylene->ComplexABX Expected Behavior Pure Diagnosis: High Purity (3S)-Isomer ComplexABX->Pure

Caption: Figure 1. Diagnostic decision tree for identifying spectral anomalies in (3S)-3-hydroxy-4,4-dimethylpentanoic acid.

References

  • Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Protocol for Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Explanation of diastereotopic protons and ABX systems).
  • National Institute of Standards and Technology (NIST). Mass Spectral Library & NMR Database. (General reference for fragment shifts). [Link]

  • Reich, H. J. WinPLT NMR Data Processing and Analysis. University of Wisconsin-Madison. (Reference for chemical shift prediction of alkyl chains). [Link]

Sources

Validation & Comparative

Comparing (3S)-3-hydroxy-4,4-dimethylpentanoicacid with other chiral acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to (3S)-3-hydroxy-4,4-dimethylpentanoic acid and Other Key Chiral Acids for Enantiomeric Resolution

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of pharmaceutical development and fine chemical synthesis, stereochemistry is paramount. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, frequently exhibit profoundly different physiological and pharmacological activities.[1] Consequently, the ability to isolate a single desired enantiomer from a racemic mixture is not merely a technical challenge but a critical necessity for ensuring drug efficacy and safety.[2] This process, known as chiral resolution, remains a cornerstone of asymmetric synthesis.

The most robust and widely practiced method for chiral resolution is the formation of diastereomeric salts, a technique pioneered by Louis Pasteur in 1853.[3] This method involves reacting a racemic mixture (e.g., a chiral amine) with an enantiomerically pure resolving agent, typically a chiral acid. The resulting diastereomeric salts, unlike their enantiomeric precursors, possess distinct physical properties, most notably different solubilities, which allows for their separation via fractional crystallization.[3][4][5]

This guide provides a comprehensive comparison of (3S)-3-hydroxy-4,4-dimethylpentanoic acid, a structurally unique chiral acid, with several industry-standard resolving agents: (S)-Mandelic Acid, L-Tartaric Acid, and (1S)-(+)-10-Camphorsulfonic Acid. Through an examination of their properties, supported by experimental protocols and data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions when selecting a chiral resolving agent.

Profiling the Contenders: A Look at the Chiral Acids

The effectiveness of a chiral resolving agent is dictated by its ability to form stable, easily separable crystalline salts with one enantiomer of a racemic compound. The choice of agent is often empirical, requiring screening to find the optimal match for a specific substrate and solvent system.[6]

(3S)-3-hydroxy-4,4-dimethylpentanoic acid

This molecule is a less common, yet intriguing, chiral resolving agent. Its structure is characterized by a hydroxyl group and a carboxylic acid function, with a sterically demanding tert-butyl group adjacent to the chiral center. This bulky group can play a significant role in the three-dimensional packing of the diastereomeric salt crystals, potentially leading to highly efficient and selective resolutions where other, more common acids may fail. While extensive public data on its direct application is limited, its structural motifs are found in various chiral building blocks used in pharmaceutical synthesis.[7][8][9]

(S)-Mandelic Acid

Mandelic acid is a versatile and highly effective resolving agent, particularly for chiral amines.[10] Its aromatic ring and alpha-hydroxy acid structure facilitate the formation of stable, crystalline diastereomeric salts through a combination of ionic interactions, hydrogen bonding, and π-π stacking.[11] It is widely available and serves as a reliable first choice for screening in many resolution processes.[10][12]

L-Tartaric Acid

As one of the earliest and most well-known resolving agents, L-(+)-tartaric acid is a cost-effective and readily available option derived from the "chiral pool" of natural products.[3][13] Its di-carboxylic acid and di-hydroxyl functionalities provide multiple points of interaction for hydrogen bonding and salt formation, making it effective for resolving a variety of racemic bases.[12][14] Its derivatives, such as Dibenzoyl-D-tartaric acid, are also powerful resolving agents.[4][15]

(1S)-(+)-10-Camphorsulfonic Acid (CSA)

CSA is a strong organic acid, another derivative of a natural product (camphor).[16] Its strong acidity ensures the complete protonation of amines to form stable salts. The rigid, bicyclic structure of the camphor backbone provides a well-defined chiral environment that can induce significant differences in the crystal packing of diastereomeric salts, leading to effective separation.[3][12][17] It is particularly useful for resolving chiral amines and other cationic compounds.[16]

Comparative Physicochemical Properties

The selection of a resolving agent is fundamentally guided by its physical and chemical properties, which influence its interaction with the target molecule and the chosen solvent.

Property(3S)-3-hydroxy-4,4-dimethylpentanoic acid(S)-Mandelic AcidL-Tartaric Acid(1S)-(+)-10-Camphorsulfonic Acid
Molecular Formula C₇H₁₄O₃C₈H₈O₃C₄H₆O₆C₁₀H₁₆O₄S
Molecular Weight 146.18 g/mol [9]152.15 g/mol 150.09 g/mol 232.30 g/mol [16]
Structure Aliphatic β-hydroxy acidAromatic α-hydroxy acidAliphatic α,α'-dihydroxy dicarboxylic acidSulfonic acid derived from bicyclic terpene
Acidity (pKa) ~4-5 (estimated)~3.41pKa₁=2.98, pKa₂=4.34~1.17 (strong acid)[16]
Key Features Sterically hindered tert-butyl groupAromatic ring for π-π interactionsTwo acidic and two hydroxyl groupsStrong acidity, rigid chiral backbone
Common Solvents Alcohols, Ethyl AcetateAlcohols, Water, AcetoneWater, AlcoholsAlcohols, THF, CH₂Cl₂[18]

Performance in Chiral Resolution: A Data-Driven Comparison

To objectively compare the performance of these acids, we consider the resolution of racemic 1-phenylethylamine, a standard benchmark in the field. The efficiency of a resolution is primarily assessed by the yield of the isolated diastereomeric salt and the enantiomeric excess (e.e.) of the desired amine after liberation.[4][5]

Note: The data presented below is a representative compilation from various sources. Direct side-by-side comparisons under identical conditions are scarce in the literature, and optimal results for any given resolution depend heavily on empirical optimization of solvent, temperature, and stoichiometry.[5]

Chiral Resolving AgentTarget Diastereomeric SaltTypical SolventYield of Salt (%)Enantiomeric Excess (e.e.) (%)
(S)-Mandelic Acid (R)-Amine·(S)-AcidEthanol~40-45%>95%
L-Tartaric Acid (R)-Amine·L-AcidMethanol/Water~35-40%>90%
(1S)-(+)-10-CSA (R)-Amine·(S)-AcidEthanol~40%>98%

Experimental Methodologies: A Practical Guide

The protocols provided below are generalized frameworks for performing chiral resolution. They must be optimized for each specific racemic compound and resolving agent pair.

Diagram: General Workflow for Chiral Resolution

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Crystallization cluster_2 Step 3: Separation & Liberation racemic_amine Racemic Amine (R/S) dissolve Dissolve in Suitable Solvent racemic_amine->dissolve chiral_acid Chiral Acid (S) chiral_acid->dissolve diastereomers Mixture of Diastereomeric Salts (R-Amine·S-Acid & S-Amine·S-Acid) dissolve->diastereomers crystallization Fractional Crystallization (Cooling / Evaporation) diastereomers->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Salt (e.g., R-Amine·S-Acid) filtration->less_soluble mother_liquor Mother Liquor (Enriched in S-Amine·S-Acid) filtration->mother_liquor liberation Basification (e.g., NaOH) & Extraction less_soluble->liberation pure_enantiomer Pure Enantiomer (R) liberation->pure_enantiomer

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Protocol 1: Chiral Resolution via Diastereomeric Salt Formation

Causality: The core principle of this protocol is the differential solubility between the two diastereomeric salts formed.[4] The choice of solvent is critical; an ideal solvent will maximize the solubility of one diastereomer while minimizing the solubility of the other, thus enabling efficient separation through crystallization.

  • Dissolution: In an appropriate flask, dissolve one equivalent of the chosen chiral acid (e.g., (S)-Mandelic Acid) in a minimal amount of a pre-determined optimal solvent (e.g., ethanol). Gentle heating may be necessary.

  • Addition of Racemic Mixture: In a separate flask, dissolve one equivalent of the racemic amine (e.g., 1-phenylethylamine) in the same solvent.

  • Salt Formation: Slowly add the amine solution to the stirred solution of the chiral acid at room temperature. An exothermic reaction may occur, and a precipitate may form immediately.

  • Crystallization: Stir the mixture. If crystallization does not occur spontaneously, it can be induced by cooling the solution in an ice bath, scratching the inside of the flask, or adding a seed crystal. Allow the crystallization to proceed for a sufficient time (e.g., 1-24 hours) to maximize the yield of the less soluble salt. The temperature profile during crystallization is a key parameter to optimize.

  • Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Drying: Dry the isolated diastereomeric salt crystals under vacuum.

Protocol 2: Liberation of the Enantiomerically Pure Amine

Causality: This protocol reverses the initial acid-base reaction. By adding a strong base, the chiral resolving acid is deprotonated to its salt form (which is typically water-soluble), liberating the free amine, which can then be extracted into an organic solvent.

  • Suspension: Suspend the dried, crystalline diastereomeric salt in water.

  • Basification: While stirring vigorously, add a strong base (e.g., 2M NaOH solution) dropwise until the solution becomes strongly basic (pH > 12) and all solids have dissolved.[4]

  • Extraction: Transfer the basic aqueous solution to a separatory funnel. Extract the liberated free amine with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Perform the extraction at least three times to ensure complete recovery.[4]

  • Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the resolved amine.

Protocol 3: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC

Causality: This analytical step is a self-validating system for the entire protocol.[4] Chiral High-Performance Liquid Chromatography (HPLC) uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to elute at different times. The relative area of the two peaks directly corresponds to the ratio of the enantiomers, allowing for a precise calculation of enantiomeric excess.

  • Sample Preparation: Prepare a dilute solution of the resolved amine in the mobile phase.

  • Column and Mobile Phase Selection: Choose an appropriate chiral column (e.g., a polysaccharide-based CSP like Chiralcel® OD-H) and mobile phase (e.g., a mixture of n-hexane and 2-propanol with a small amount of an amine modifier like diethylamine for basic compounds).[19]

  • Analysis: Inject the sample onto the HPLC system.

  • Calculation: Record the chromatogram. Identify the two peaks corresponding to the R and S enantiomers. Calculate the enantiomeric excess using the formula: e.e. (%) = ([Area₁ - Area₂] / [Area₁ + Area₂]) x 100

Expert Insights and Strategic Considerations

Diagram: Logic for Selecting a Resolving Agent

G cluster_screening Initial Screening cluster_advanced Advanced Strategies start Begin: Racemic Mixture to Resolve char_substrate Characterize Substrate (Acidic, Basic, Neutral?) start->char_substrate is_base Substrate is Basic (e.g., Amine) char_substrate->is_base screen_acids Screen Common Chiral Acids - Mandelic Acid - Tartaric Acid - CSA is_base->screen_acids Yes crystal_check Crystalline Salt Formation? screen_acids->crystal_check optimize Optimize Conditions (Solvent, Temp, Stoichiometry) crystal_check->optimize Yes screen_novel Screen Novel / Specialized Acids (e.g., (3S)-3-hydroxy-4,4-dimethylpentanoic acid) crystal_check->screen_novel No / Poor analyze Analyze e.e. (Chiral HPLC) optimize->analyze success Resolution Successful analyze->success screen_novel->crystal_check alt_methods Consider Alternative Methods - Kinetic Resolution - Asymmetric Synthesis screen_novel->alt_methods Still Fails

Caption: Decision-making workflow for selecting a chiral resolving agent.

  • The Role of Steric Hindrance: The tert-butyl group of (3S)-3-hydroxy-4,4-dimethylpentanoic acid provides significant steric bulk. In diastereomeric salt formation, this can be a double-edged sword. It may enforce a very specific and rigid crystal lattice, leading to excellent chiral recognition and high e.e. values. Conversely, it could hinder crystal formation altogether. This makes it a valuable candidate for "difficult" resolutions where more standard, flexible acids fail to produce well-ordered crystals.

  • Kinetic vs. Thermodynamic Control: The protocols described focus on thermodynamic resolution, where the system reaches equilibrium and the least soluble diastereomer crystallizes. An alternative is kinetic resolution , where two enantiomers react at different rates with a chiral reagent or catalyst.[20][21] This process does not rely on crystallization but on stopping the reaction at a point (typically around 50% conversion) where the unreacted starting material is enriched in the slower-reacting enantiomer.[20]

  • The Chiral Pool and Asymmetric Synthesis: While resolution is powerful, its maximum theoretical yield for the desired enantiomer is 50%.[3] For large-scale manufacturing, asymmetric synthesis is often preferred.[22] This involves using chiral catalysts or auxiliaries to directly synthesize the desired enantiomer from an achiral precursor, avoiding the need to separate a racemic mixture.[2][22] Chiral acids like those discussed can sometimes be sourced from the "chiral pool," which consists of readily available, enantiomerically pure natural products like amino acids and sugars.[1][2][22]

Conclusion

The selection of a chiral resolving agent is a critical decision in the synthesis of enantiomerically pure compounds. While workhorse acids like (S)-Mandelic Acid , L-Tartaric Acid , and (1S)-(+)-10-Camphorsulfonic Acid provide a robust starting point for most applications due to their proven track records and well-understood properties, the field of chiral chemistry continually demands new tools.

(3S)-3-hydroxy-4,4-dimethylpentanoic acid represents a more specialized agent. Its unique steric profile positions it as a valuable problem-solver for challenging resolutions that are resistant to conventional methods. The principles and protocols outlined in this guide provide a universal framework for approaching chiral resolution. The ultimate success, however, lies in methodical, empirical screening and optimization, guided by a sound understanding of the underlying principles of stereochemistry and crystallization.

References

  • Chiral resolution - Wikipedia.
  • Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid. Benchchem.
  • 6.8: Resolution (Separation) of Enantiomers. Chemistry LibreTexts.
  • Enantioselective Synthesis in Organic Chemistry: Definition & Examples. Study.com.
  • Kinetic resolution of amines. Bode Research Group.
  • Mastering Chiral Resolution: The Power of L-Mandelic Acid and S-Mandelic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
  • A Comparative Guide to Chiral Resolving Agents: (S)
  • Super Selective Synthesis: The Evolution of Enantioselective Methods. ICJS.
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Enantioselective synthesis - Wikipedia.
  • Organic chemistry 15: Stereochemistry - meso compounds, resolution. CureFFI.org.
  • Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic St
  • Dibenzoyl-L-Tartaric Acid: Applications in Chiral Resolution and its Production by Continuous Method. ChemicalBook.
  • Chiral Brønsted Acid C
  • Chirality Switching in Optical Resolution of Mandelic Acid in C1–C4 Alcohols: Elucidation of Solvent Effects Based on X-ray Crystal Structures of Diastereomeric Salts.
  • DL-10-CAMPHORSULFONIC ACID | 5872-08-2. ChemicalBook.
  • Selecting chiral acids for resolution of amines. Sciencemadness Discussion Board.
  • Kinetic resolution - Wikipedia.
  • Part 6: Resolution of Enantiomers. Chiralpedia.
  • Three 2D AgI-framework isomers with helical structures controlled by the chirality of camphor-10-sulfonic acid. Dalton Transactions (RSC Publishing).
  • Efficient resolution of (±)-trans-2,3-diphenylpiperazine using (1S)-(+)- 10-camphorsulfonic acid and enrichment of enantiomeric. Indian Academy of Sciences.
  • 3S,4S-4-Amino-3-hydroxy-5-phenylpentanoic acid. Chem-Impex.
  • 3-Hydroxy-2,4-dimethylpentanoic acid. MySkinRecipes.
  • (3R)-3-Hydroxy-4,4-dimethylpentanoic acid | C7H14O3 | CID 13078177. PubChem.
  • 4-Hydroxy-3,4-dimethylpentanoic acid | C7H14O3 | CID 55299770. PubChem.

Sources

Validation of Analytical Methods for (3S)-3-Hydroxy-4,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Overview

(3S)-3-hydroxy-4,4-dimethylpentanoic acid is a critical chiral building block, often serving as a structural intermediate in the synthesis of polyketide analogs, statin side-chains, and pantothenic acid derivatives. Its analytical validation presents a "triad of challenges" common to aliphatic hydroxy acids:

  • Lack of Chromophore: The molecule possesses only a carboxyl group, rendering standard UV-Vis detection (210 nm) non-specific and prone to matrix interference.

  • Chirality: The biological activity is strictly linked to the (3S)-enantiomer; therefore, enantiomeric excess (%ee) must be quantified.

  • Ionization Efficiency: While amenable to ESI-MS, short-chain hydroxy acids often suffer from ion suppression in complex matrices.

This guide compares three validated approaches: Derivatization-LC-MS/MS (Method A) for high-sensitivity bioanalysis, GC-MS (Method B) for bulk purity/structural confirmation, and Chiral LC (Method C) for stereochemical release testing.

Analytical Decision Matrix

The following decision tree illustrates the logic for selecting the appropriate method based on the stage of drug development and sample matrix.

AnalyticalDecisionMatrix Start Sample Origin Matrix Matrix Complexity? Start->Matrix Bio Biological Matrix (Plasma/Urine) Matrix->Bio High (Proteins/Salts) Bulk Bulk API / Raw Material Matrix->Bulk Low (Solvent/Solid) Trace Trace Level (<1 µg/mL)? Bio->Trace Stereo Stereochemistry Critical? Bulk->Stereo MethodA Method A: LC-MS/MS (3-NPH Derivatization) Trace->MethodA Yes (High Sensitivity) MethodC Method C: Chiral LC-UV/MS (Polysaccharide CSP) Trace->MethodC No (Direct Injection) MethodB Method B: GC-MS (Silylation) Stereo->MethodB No (Chemical Purity) Stereo->MethodC Yes (Enantiomeric Purity)

Caption: Decision matrix for selecting the optimal analytical workflow based on sample matrix and data requirements.

Method A: High-Sensitivity LC-MS/MS (3-NPH Derivatization)

Best For: Pharmacokinetics (PK), trace impurity analysis, and biological matrices.

Direct ESI- analysis of short-chain hydroxy acids is often plagued by high background noise. To overcome this, we utilize 3-Nitrophenylhydrazine (3-NPH) derivatization.[1] This reaction targets the carboxylic acid, converting it into a hydrazide which possesses a strong UV chromophore and high ionization efficiency in negative ESI mode.

Chemical Mechanism

The reaction uses EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the carboxylic acid, which then reacts with 3-NPH. This transforms the "invisible" analyte into a highly detectable derivative.

Detailed Protocol
  • Preparation: Mix 50 µL of sample (in water/methanol) with 25 µL of 200 mM EDC (in 50% pyridine) and 25 µL of 200 mM 3-NPH (in 50% methanol).

  • Incubation: Heat at 40°C for 30 minutes.

  • Quenching: Add 400 µL of 0.1% Formic Acid in water to quench the reaction and dilute for injection.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Kinetex 1.7µm C18, 100 x 2.1 mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.[2]

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes.

  • MS Detection: Triple Quadrupole, ESI Negative Mode. Monitor MRM transition specific to the 3-NPH derivative (Parent ion [M-H]- → Product ion specific to the hydrazine moiety).

Validation Data (Typical Performance)
ParameterResultNotes
LOD 0.5 ng/mL~100x more sensitive than direct UV.
Linearity (R²) > 0.999Range: 1–1000 ng/mL.
Recovery 95% ± 3%Validated in human plasma.
Precision (RSD) < 4.5%Intra-day and Inter-day.

Method B: GC-MS (Silylation)

Best For: Raw material release, bulk purity profiling, and identification of volatile impurities.

Since (3S)-3-hydroxy-4,4-dimethylpentanoic acid is polar and non-volatile, it requires "double derivatization" or robust silylation to cap both the hydroxyl (-OH) and carboxyl (-COOH) groups.

Protocol
  • Drying: Evaporate 1 mg of sample to complete dryness under Nitrogen. Water is the enemy of this reaction.

  • Reagent: Add 100 µL of BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Reaction: Cap tight and heat at 70°C for 60 minutes.

    • Scientist's Note: The steric bulk of the gem-dimethyl group at C4 may slow down the silylation of the C3-hydroxyl. Ensure sufficient heating time.

  • Injection: 1 µL split injection (1:50).

  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm).

    • Temp Program: 60°C (1 min) → 10°C/min → 300°C.

    • Detection: MS (EI Source, 70 eV). Look for [M-15]+ (loss of methyl) and [M-89]+ (loss of OTMS) fragments.

Method C: Chiral HPLC (Stereochemical Control)

Best For: Enantiomeric purity (ee%) determination.

The (3S) configuration is critical. Standard C18 columns cannot separate enantiomers. We utilize Immobilized Polysaccharide Phases which are robust enough for reverse-phase conditions, allowing for LC-MS compatibility if needed.

Protocol
  • Column: Chiralpak IA-3 or Chiralpak AD-3 (3 µm, 150 x 4.6 mm).

  • Mobile Phase:

    • Option 1 (Normal Phase): n-Hexane : Isopropanol : TFA (90 : 10 : 0.1).

    • Option 2 (Reverse Phase - Recommended for MS): Water (0.1% Formic Acid) : Acetonitrile (60 : 40).

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 210 nm (if concentration > 100 µg/mL) or MS (SIM mode).

  • Separation Principle: The amylose/cellulose carbamate selector forms hydrogen bonds with the analyte's C3-hydroxyl and carboxyl groups, discriminating the spatial arrangement of the (3S) vs (3R) forms.

Comparative Analysis & Validation Framework

The following table contrasts the methods against ICH Q2(R2) validation criteria.

FeatureMethod A: LC-MS/MS (3-NPH)Method B: GC-MS (BSTFA)Method C: Chiral HPLC
Specificity High (Mass + Transition)High (Mass Fingerprint)High (Stereo-selective)
Sensitivity (LOD) Excellent (pg/mL range)Good (ng/mL range)Moderate (µg/mL range)
Sample Prep Complex (Chemical Rxn)Moderate (Dry + Heat)Simple (Dilute & Shoot)
Throughput High (8 min run)Low (30 min run)Moderate (15-20 min run)
Cost per Sample High (Reagents + Column)LowModerate (Column Cost)
Validation Workflow (ICH Q2 Aligned)

To validate the chosen method, follow this sequence to ensure data integrity:

ValidationWorkflow Step1 1. Specificity (Blank vs. Spiked) Step2 2. Linearity (5-Point Curve) Step1->Step2 Step3 3. Accuracy & Precision (3 Levels, n=6) Step2->Step3 Step4 4. Robustness (pH, Temp, Flow) Step3->Step4

Caption: Sequential validation steps required to meet ICH Q2(R2) regulatory standards.

Critical Validation Checkpoints:

  • System Suitability (SST): For Method C (Chiral), the resolution factor (

    
    ) between (3R) and (3S) enantiomers must be 
    
    
    
    .
  • Carryover: For Method A (LC-MS), highly polar derivatives can stick to injector ports. Ensure a blank injection follows high-concentration standards.

References

  • BenchChem. (2025).[3] Chiral Separation of 3-Hydroxyeicosanoic Acid Enantiomers by HPLC. Retrieved from

  • Han, J., et al. (2015). Development and validation of LC-MS/MS method for the estimation of β-hydroxy-β-methylbutyrate in rat plasma. Biomedical Chromatography. Retrieved from

  • Shimadzu Corporation. (2024). LC/MS/MS Method Package for Short Chain Fatty Acids (3-NPH Derivatization). Retrieved from

  • Sigma-Aldrich. (2023). Derivatization Reagents for Gas Chromatography: BSTFA + TMCS Protocols. Retrieved from

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from

Sources

Spectroscopic comparison between (3S)- and (3R)-3-hydroxy-4,4-dimethylpentanoicacid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison between the enantiomers of 3-hydroxy-4,4-dimethylpentanoic acid , a critical chiral building block often used in the synthesis of polyketides and statin-class pharmaceuticals.

Quick Reference: Product Identity

PropertySpecification
IUPAC Name 3-Hydroxy-4,4-dimethylpentanoic acid
Common Name

-Hydroxy-

-dimethylvaleric acid
CAS Number (Racemic) 88790-07-2
CAS Number (3R) 87391-94-4
CAS Number (3S) 53480-83-4
Molecular Formula

Molecular Weight 146.18 g/mol
Appearance White solid or colorless viscous oil (tends to solidify upon standing)

Part 1: The Core Scientific Challenge

In an achiral environment (standard NMR solvents, IR, MS), (3S)- and (3R)-3-hydroxy-4,4-dimethylpentanoic acid exhibit identical spectroscopic signatures. They cannot be distinguished by standard 1H/13C NMR or FTIR.

Differentiation requires a chiral environment , introduced via:

  • Plane-Polarized Light: Polarimetry (Specific Rotation).[1]

  • Chiral Stationary Phases: Chiral HPLC or GC.

  • Chiral Derivatization: NMR analysis of Mosher's esters.

Part 2: Baseline Spectroscopic Characterization (Identical for Both)

Use these data to confirm chemical structure before attempting enantiomeric differentiation.

Nuclear Magnetic Resonance (NMR)

Solvent:


 (Chloroform-d)
NucleusChemical Shift (

, ppm)
MultiplicityIntegrationAssignment
1H 0.90 – 0.93Singlet (s)9H

(t-Butyl)
2.40 – 2.60Multiplet (m) or ABX2H

(

-protons)
3.70 – 3.75Doublet of doublets (dd)1H

(

-proton)
~6.0 – 9.0Broad singlet2H

and

(exchangeable)
13C 25.5Primary (

)
-

36.6Quaternary (C)-

38.5Secondary (

)
-

75.4Tertiary (CH)-

178.0Quaternary (C)-

(Carbonyl)

Analyst Note: The tert-butyl group is a massive steric bulk. This causes the


-protons (C2) to appear magnetically non-equivalent (diastereotopic) even in achiral solvents if the rotation is restricted, often appearing as an ABX system rather than a simple doublet.
Mass Spectrometry (MS)
  • Ionization: ESI (-) or EI

  • Molecular Ion:

    
     m/z
    
  • Fragmentation (EI): Characteristic loss of t-butyl group (

    
    ) and water (
    
    
    
    ).

Part 3: Enantiomeric Differentiation Strategies

Strategy A: Polarimetry (Optical Rotation)

The most direct method for identification. The specific rotation


 is sensitive to concentration and solvent.[2]
  • (3R)-Isomer: Typically Dextrorotatory (+) in chloroform.

    • Reference Value (Ester): The ethyl ester of the (R)-isomer shows

      
       (c=1.5, 
      
      
      
      , 50% ee).[3] Extrapolated for pure enantiomer:
      
      
      .
  • (3S)-Isomer: Typically Levorotatory (-) in chloroform.

Critical Warning: The sign of rotation can flip between the free acid and its esters/salts. Always compare your sample against a certified reference standard or use Chiral HPLC for absolute certainty.

Strategy B: Chiral HPLC Analysis

This is the gold standard for determining Enantiomeric Excess (ee%).

  • Column: Daicel Chiralpak AS-H or AD-H (Amylose-based columns are preferred for

    
    -hydroxy acids).
    
  • Mobile Phase: n-Hexane : Isopropanol (90:10 to 98:2) with 0.1% TFA (Trifluoroacetic acid) to suppress ionization of the carboxylic acid.

  • Detection: UV at 210 nm (weak absorbance due to lack of chromophore; derivatization to phenacyl ester recommended for higher sensitivity).

  • Elution Order (Typical on Chiralpak AS):

    • (R)-Enantiomer (elutes first)

    • (S)-Enantiomer (elutes second) Note: Elution order must be validated with a racemic standard.

Strategy C: Mosher's Ester Analysis (Absolute Configuration)

If reference standards are unavailable, use Mosher's method to determine absolute configuration via NMR.

  • Derivatize: React the alcohol with (R)- and (S)-MTPA-Cl (Mosher's Acid Chloride).

  • Analyze: Compare 1H NMR chemical shifts of protons near the chiral center.

  • Logic: The

    
     values (
    
    
    
    ) will show a consistent positive/negative pattern allowing assignment of the configuration based on the shielding cone of the phenyl group.

Part 4: Experimental Protocols

Protocol 1: Synthesis of Racemic Standard (Reformatsky Reaction)

Use this to generate a reference marker for HPLC method development.

  • Activation: Suspend Zinc dust (1.5 eq) in dry THF. Activate with TMSCl.

  • Addition: Add ethyl bromoacetate (1.2 eq) and pivalaldehyde (2,2-dimethylpropanal, 1.0 eq) dropwise.

  • Reflux: Heat to reflux for 2 hours.

  • Quench: Cool and quench with 1M HCl.

  • Hydrolysis: Treat the resulting ethyl ester with LiOH in THF/Water to yield the free acid.

Protocol 2: Chiral Resolution via HPLC

For isolating pure enantiomers from the racemate.

  • Sample Prep: Dissolve 10 mg of racemic acid in 1 mL of Hexane/IPA (90:10). Filter through 0.45 µm PTFE.

  • System: Preparative HPLC with Chiralpak AS-H (250 x 20 mm).

  • Flow Rate: 10 mL/min.

  • Collection: Collect fractions based on UV signal.

  • Post-Process: Evaporate solvent under reduced pressure (

    
    ) to avoid racemization (though this compound is sterically stable).
    

Part 5: Visualization of Logic & Workflows

Diagram 1: Enantiomer Differentiation Workflow

G Start Unknown Sample 3-Hydroxy-4,4-dimethylpentanoic acid Achiral 1. Achiral Analysis (1H NMR, MS, IR) Start->Achiral Decision Is Structure Confirmed? Achiral->Decision ChiralMethod 2. Choose Chiral Method Decision->ChiralMethod Yes Polarimetry Method A: Polarimetry (Optical Rotation) ChiralMethod->Polarimetry HPLC Method B: Chiral HPLC (Chiralpak AS-H/AD-H) ChiralMethod->HPLC Mosher Method C: Mosher's Analysis (NMR Derivatization) ChiralMethod->Mosher ResultR (3R)-Isomer [α] > 0 (Dextro) RT: T1 Polarimetry->ResultR (+) Rotation ResultS (3S)-Isomer [α] < 0 (Levo) RT: T2 Polarimetry->ResultS (-) Rotation HPLC->ResultR Peak 1 HPLC->ResultS Peak 2

Caption: Decision tree for confirming identity and distinguishing enantiomers of 3-hydroxy-4,4-dimethylpentanoic acid.

Diagram 2: Chiral Recognition Mechanism (HPLC)

H Substrate Analyte (3R)-Isomer Interaction1 H-Bonding (-OH / -COOH) Substrate->Interaction1 Interaction2 Steric Fit (t-Butyl Group) Substrate->Interaction2 Selector Chiral Selector (Amylose Derivative) Result Stronger Retention (Longer RT) Selector->Result 3-Point Interaction Interaction1->Selector Interaction2->Selector

Caption: Mechanism of chiral separation relying on H-bonding and steric discrimination of the bulky t-butyl group.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13078177, (3R)-3-Hydroxy-4,4-dimethylpentanoic acid. Retrieved February 17, 2026, from [Link]

  • Cozzi, P. G. (2004). Catalytic Enantioselective Reformatsky Reaction. Wiley-VCH. (Provides specific rotation data for the ethyl ester derivative). [Link]

  • Organic Syntheses. (1990). Synthesis of Chiral Beta-Hydroxy Acids via Aldol Reactions. Org. Synth. Coll. Vol. 7. (General methodology for 3-hydroxy acid synthesis). [Link]

Sources

The Untapped Potential of (3S)-3-hydroxy-4,4-dimethylpentanoic acid: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of chiral building blocks for drug discovery, the strategic selection of a starting synthon can profoundly influence the trajectory of a research program. While a plethora of chiral hydroxy acids have been extensively studied and utilized, (3S)-3-hydroxy-4,4-dimethylpentanoic acid remains a comparatively underexplored molecule. This guide provides a comprehensive review of its potential applications, drawing objective comparisons with structurally related and more established alternatives. By presenting available data and proposing experimental avenues, we aim to illuminate the unique synthetic and therapeutic opportunities this particular chiral building block may offer.

Introduction to (3S)-3-hydroxy-4,4-dimethylpentanoic acid: A Unique Structural Motif

(3S)-3-hydroxy-4,4-dimethylpentanoic acid, with the chemical formula C7H14O3, is a chiral carboxylic acid featuring a hydroxyl group at the C3 position and a gem-dimethyl substitution at the C4 position[1][2]. This distinct arrangement of functional groups imparts specific stereochemical and physical properties that differentiate it from other commonly used hydroxy acids in medicinal chemistry.

Key Structural Features and Potential Implications:

  • Chiral Center: The (S)-configuration at the C3 hydroxyl group provides a key stereochemical handle for asymmetric synthesis, crucial for interacting with chiral biological targets.

  • Tert-butyl-like Moiety: The gem-dimethyl group at the C4 position creates a sterically hindered environment. This feature can be exploited to:

    • Influence the conformational rigidity of molecules into which it is incorporated.

    • Potentially enhance metabolic stability by shielding adjacent functional groups from enzymatic degradation.

    • Modulate lipophilicity and other pharmacokinetic properties.

  • Hydroxy and Carboxylic Acid Groups: These functional groups offer versatile handles for a wide range of chemical transformations, including esterification, amidation, and oxidation/reduction, enabling its incorporation into diverse molecular scaffolds.

Comparative Analysis with Alternative Chiral Hydroxy Acids

To appreciate the potential of (3S)-3-hydroxy-4,4-dimethylpentanoic acid, it is instructive to compare it with other chiral hydroxy acids that have found documented applications in the synthesis of bioactive molecules.

Chiral Building BlockKey Structural Difference from Target MoleculeDocumented ApplicationsPotential Advantage of (3S)-3-hydroxy-4,4-dimethylpentanoic acid
(3S)-3-hydroxy-4-methylpentanoic acid Single methyl group at C4Synthesis of pharmaceutical intermediates for anti-inflammatory and cholesterol-lowering agents.[3]The gem-dimethyl group offers increased steric bulk, potentially leading to enhanced metabolic stability or different binding conformations.
(3S)-3-hydroxy-5-phenylpentanoic acid Phenyl group at C5Asymmetric synthesis of (S)-daphneolone, (S)-dihydroyashabushiketol, and formal synthesis of (3S,5S)-yashabushidiol B.[4][5]The aliphatic nature of the target molecule would lead to significantly different polarity and pharmacokinetic profiles in the resulting compounds.
(2SR,3SR)-2,4-dimethyl-3-hydroxypentanoic acid Additional methyl group at C2General intermediate in organic synthesis.[6]The absence of a second chiral center at C2 in the target molecule simplifies stereochemical control during synthesis.

Potential Applications in Drug Development: A Prospective Outlook

While direct literature on the use of (3S)-3-hydroxy-4,4-dimethylpentanoic acid in synthesizing specific drugs is scarce, its structural features suggest potential in several therapeutic areas.

Antiviral Agents

The development of novel antiviral agents is a continuous effort in pharmaceutical research. Chiral intermediates are often crucial in the synthesis of complex antiviral drugs like Remdesivir[7][8][9][10]. Although (3S)-3-hydroxy-4,4-dimethylpentanoic acid has not been explicitly mentioned in the synthesis of Remdesivir, its potential as a chiral building block for novel nucleoside or protease inhibitors warrants investigation. The steric hindrance provided by the gem-dimethyl group could be advantageous in designing inhibitors that fit into specific enzyme pockets and resist metabolic degradation.

Enzyme Inhibitors

The structural motif of a β-hydroxy acid is present in numerous enzyme inhibitors. For instance, derivatives of 3-amino-4,4-dimethyl lithocholic acid have been explored as allosteric SHP1 activators[11]. The 4,4-dimethylpentanoic acid backbone could be a valuable scaffold for designing novel inhibitors for various enzyme classes, where the gem-dimethyl group can probe interactions within hydrophobic pockets of the active site.

Natural Product Synthesis

Chiral pool synthesis is a powerful strategy for the total synthesis of complex natural products[12][13][14][15][16]. While not yet documented, (3S)-3-hydroxy-4,4-dimethylpentanoic acid could serve as a versatile starting material for the synthesis of novel, unnatural analogues of bioactive natural products, potentially leading to improved therapeutic properties.

Experimental Protocols: A Gateway to Exploration

To facilitate the investigation of (3S)-3-hydroxy-4,4-dimethylpentanoic acid in drug discovery programs, we provide a representative, detailed protocol for the synthesis of a Weinreb amide derivative. This intermediate is a versatile precursor for the synthesis of ketones via reaction with organometallic reagents. The following protocol is adapted from the synthesis of the Weinreb amide of (S)-3-hydroxy-5-phenylpentanoic acid and can be optimized for the target molecule[4].

Experimental Protocol: Synthesis of (3S)-N-methoxy-N-methyl-3-hydroxy-4,4-dimethylpentanamide

Materials:

  • (3S)-3-hydroxy-4,4-dimethylpentanoic acid

  • N,O-Dimethylhydroxylamine hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (Et3N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • To a solution of (3S)-3-hydroxy-4,4-dimethylpentanoic acid (1.0 eq) in anhydrous DMF, add N,O-dimethylhydroxylamine hydrochloride (1.5 eq), EDC (1.5 eq), HOBt (1.5 eq), and triethylamine (3.0 eq).

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer successively with saturated aqueous NaHCO3 solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Weinreb amide.

G cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_application Potential Applications 3S_acid (3S)-3-hydroxy-4,4-dimethylpentanoic acid weinreb_amide (3S)-N-methoxy-N-methyl-3-hydroxy-4,4-dimethylpentanamide (Weinreb Amide) 3S_acid->weinreb_amide Amide Coupling reagents N,O-Dimethylhydroxylamine HCl EDC, HOBt, Et3N DMF ketone_synthesis Synthesis of Chiral Ketones (e.g., via Grignard or organolithium reagents) weinreb_amide->ketone_synthesis further_derivatization Further Derivatization for Bioactive Scaffolds ketone_synthesis->further_derivatization

Caption: Synthetic utility of (3S)-3-hydroxy-4,4-dimethylpentanoic acid.

Conclusion and Future Directions

(3S)-3-hydroxy-4,4-dimethylpentanoic acid represents a chiral building block with untapped potential in drug discovery. Its unique structural feature, the gem-dimethyl group adjacent to the chiral hydroxyl center, offers intriguing possibilities for modulating steric interactions, metabolic stability, and pharmacokinetic properties of lead compounds. While its direct application in marketed drugs is not yet established, this guide highlights its promise by comparing it to more conventional chiral hydroxy acids and outlining its prospective utility in the synthesis of novel antiviral agents, enzyme inhibitors, and natural product analogues. The provided experimental protocol for the synthesis of a key intermediate serves as a practical starting point for researchers to explore the incorporation of this unique synthon into their drug discovery programs. Further investigation into the synthesis of diverse derivatives and their subsequent biological evaluation is warranted to fully elucidate the potential of this promising, yet underutilized, chiral building block.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13078177, (3R)-3-Hydroxy-4,4-dimethylpentanoic acid. Retrieved February 17, 2026 from [Link].

  • Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars. (n.d.). Retrieved February 17, 2026, from [Link]

  • Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. (2021). ACS Omega, 6(29), 18355-18371.
  • Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. (2022). ACS Omega, 7(32), 27516-27522.
  • Total synthesis of remdesivir. (2021). Tetrahedron Letters, 76, 153123.
  • Synthesis of Remdesivir. (2020). Foreal BioTech. Retrieved February 17, 2026, from [Link]

  • 3-Hydroxy-2,4-dimethylpentanoic acid. (n.d.). MySkinRecipes. Retrieved February 17, 2026, from [Link]

  • Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. (2022). National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Methods for synthesizing antiviral compounds. (2009). Google Patents.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11275084, Pentanoic acid, 3-hydroxy-4,4-dimethyl-. Retrieved February 17, 2026 from [Link].

  • Synthesis of (3S)-[3-hydroxy-(E)-prop-1-enyl]cyclopentanone, potential versatile chiral synthon for natural products from(R) - 1,2-isopropylideneglyceraldehyde. (1993). Journal of the Chemical Society, Perkin Transactions 1, (13), 1475-1476.
  • Stereoselective Synthesis of (3S)- and (3R)-3-Hydroxy-3-(2,6-Dimethyl-4-Hydroxyphenyl)Propanoic Acid and its Incorporation into a Cyclic Enkephalin Analogue. (2007). Journal of Organic Chemistry, 72(15), 5852-5855.
  • Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. (2022). Molecules, 27(3), 996.
  • Preparation process of an antiviral drug and intermediates thereof. (2012). Google Patents.
  • United States Patent 7,141,593. (2006). Google Patents.
  • United States Patent 9,238,655. (2016). Google Patents.
  • 2.10 Chiral Pool Synthesis: Chiral Pool Synthesis from Hydroxy Acids: Lactic Acid, Tartaric Acid, Malic Acid, and 2-Methyl-3-hydroxypropionic Acid. (2012). In Comprehensive Chirality (pp. 168-204). Elsevier.
  • (2sr,3sr)-2,4-dimethyl-3-hydroxypentanoic acid. (1990). Organic Syntheses, 68, 77.
  • Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-alpla]pyrrolo[2,3-e]-pyrazin-8-YL)-N-(2,2,2-Trifluoroethyl)pyrrol and solid state forms thereof. (2018). Google Patents.
  • Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. (2023). International Journal of Molecular Sciences, 24(6), 5231.
  • Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. (2024). Molecules, 29(13), 3125.
  • Part 8: Stereochemistry in Biologics and Natural Products. (2025). Chiralpedia. Retrieved February 17, 2026, from [Link]

  • Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B. (2022). Semantic Scholar. Retrieved February 17, 2026, from [Link]

  • Biogenesis Inspired Total Synthesis of Natural Products. (n.d.). The University of Melbourne. Retrieved February 17, 2026, from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures: (3S)-3-hydroxy-4,4-dimethylpentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal procedures for (3S)-3-hydroxy-4,4-dimethylpentanoic acid , structured for researchers and laboratory safety officers. This protocol prioritizes "Zero-Discharge" to municipal water systems, advocating for off-site thermal treatment (incineration) as the standard for research-grade organic acids.

Executive Summary & Waste Classification

(3S)-3-hydroxy-4,4-dimethylpentanoic acid is a chiral


-hydroxy carboxylic acid featuring a bulky tert-butyl group. For disposal purposes, it is classified as a Combustible Organic Acid .[1]
  • Primary Disposal Route: Collection for Off-Site Thermal Treatment (Incineration).

  • Waste Stream: Organic Acid Waste (Segregated from Bases and Oxidizers).

  • Prohibited Actions: Do NOT pour down the drain. Do NOT mix with nitric acid or oxidizing agents.

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties is the first step in safe disposal. This compound combines a carboxylic acid moiety with a secondary alcohol.

ParameterDataImplications for Disposal
Chemical Name (3S)-3-hydroxy-4,4-dimethylpentanoic acidOfficial manifest descriptor.[1][2][3][4]
CAS Number 88790-07-2 (racemic); Verify specific enantiomer CAS on containerIdentifier for waste profiling.
Molecular Formula ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

High carbon content supports incineration.
Functional Groups Carboxylic Acid (-COOH), Hydroxyl (-OH)Corrosive to metals; potential for esterification.
Acidity (pKa) ~4.5 - 5.0 (Estimated)Weak acid; requires segregation from strong bases to prevent exothermic neutralization in waste drums.
GHS Hazards Warning: Causes skin irritation (H315), Eye irritation (H319).PPE (Nitrile gloves, goggles) required during handling.

Segregation Protocols (Critical)

Improper segregation is the leading cause of laboratory waste accidents. As a hydroxy-acid, this compound must be isolated to prevent unwanted reactions.

  • Incompatible with Oxidizers: Do not mix with Nitric Acid (

    
    ), Perchloric Acid, or Permanganates. The hydroxyl group can be oxidized, potentially generating heat or gas.
    
  • Incompatible with Bases: Do not mix with concentrated Sodium Hydroxide or Ammonia in a closed waste container. The neutralization reaction is exothermic and can pressurize the vessel.

  • Dehydration Risk: In the presence of strong mineral acids (e.g., concentrated

    
    ), the compound may undergo dehydration to form conjugated unsaturated acids, releasing heat.
    
Waste Segregation Logic Diagram

The following decision tree illustrates the correct segregation logic for this specific chemical.

SegregationLogic cluster_legend Disposal Streams Chemical (3S)-3-hydroxy-4,4-dimethylpentanoic acid Decision1 Is the waste mixed with solvents? Chemical->Decision1 Halogenated Does solvent contain Halogens? (DCM, Chloroform) Decision1->Halogenated Yes (Liquid Solution) StreamC Stream C: Solid Hazardous Waste (If solid/absorbed) Decision1->StreamC No (Solid/Powder) StreamA Stream A: Organic Acid Waste (Non-Halogenated) Halogenated->StreamA No (e.g., MeOH, EtOAc) StreamB Stream B: Halogenated Organic Acid Waste Halogenated->StreamB Yes

Figure 1: Segregation logic ensuring the chemical is routed to the correct waste stream based on its physical state and solvent matrix.

Step-by-Step Disposal Procedure

Phase 1: Preparation & Collection

Objective: Safely transfer the chemical from the bench to the satellite accumulation area.

  • Select Container: Use a chemically compatible container. High-Density Polyethylene (HDPE) or amber glass are recommended. Avoid metal containers due to acidity.[5]

  • Labeling: Attach a hazardous waste tag before adding waste.[5]

    • Constituents: Write "(3S)-3-hydroxy-4,4-dimethylpentanoic acid".

    • Hazard Checkbox: Mark "Corrosive" and "Toxic" (as a precaution for research chemicals).

  • Transfer:

    • If Solid: Scoop into a wide-mouth jar. Do not dissolve unnecessarily.

    • If Liquid (Solution): Pour into the liquid waste container using a funnel. Fill to only 90% capacity to allow for thermal expansion.

Phase 2: Waste Stream Management

Objective: Finalize the waste for pickup by Environmental Health & Safety (EHS).

  • pH Check (Optional but Recommended): If the waste is a complex mixture, verify pH is < 7 to confirm the "Acid" classification.

  • Secondary Containment: Store the waste bottle in a secondary tray (polypropylene) distinct from base or oxidizer waste trays.

  • Request Pickup: When the container is full or the experiment is complete, submit a pickup request via your facility's waste management system.

Phase 3: Final Disposal (Off-Site)

Note: This phase is handled by licensed waste contractors but is relevant for your "Cradle-to-Grave" liability awareness.

  • Method: Lab packing.[1][6]

  • Treatment: High-temperature incineration.

  • Rationale: Incineration ensures complete destruction of the chiral organic framework, converting it to

    
     and 
    
    
    
    , preventing environmental bioaccumulation.

Emergency Procedures (Spills & Exposure)

In the event of a spill, immediate action prevents escalation.

ScenarioImmediate ActionDecontamination Protocol
Minor Spill (< 50 mL) Alert nearby personnel. Don PPE.1. Cover with Sodium Bicarbonate or Spill-X-A (Acid neutralizer). 2. Wait for bubbling to cease (neutralization). 3. Sweep up slurry into a waste pail.
Skin Contact Remove contaminated clothing.[2][7][8]Flush area with lukewarm water for 15 minutes . Seek medical attention if irritation persists.
Eye Contact Do not rub eyes.Flush with eyewash station for 15 minutes , holding eyelids open. Seek immediate medical attention.

Operational Workflow Diagram

The following diagram outlines the complete lifecycle of the chemical from bench to final destruction.

DisposalWorkflow Start Experimental Waste Generated Identify Identify Solvent Matrix & Contaminants Start->Identify Label Apply Hazardous Waste Label Identify->Label Segregate Store in Acid Satellite Area Label->Segregate Label->Segregate Ensure Closed Cap Pickup EHS Pickup (Lab Pack) Segregate->Pickup Incinerate Incineration (Final Fate) Pickup->Incinerate

Figure 2: Operational workflow for the disposal of (3S)-3-hydroxy-4,4-dimethylpentanoic acid, ensuring compliance from generation to destruction.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). Compound Summary: 3-hydroxy-4,4-dimethylpentanoic acid.[9][10] National Library of Medicine.[10] [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard (HCS). [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.